molecular formula C10H10N2O2 B2919232 5-(4-Methoxyphenyl)oxazol-2-amine CAS No. 6825-91-8

5-(4-Methoxyphenyl)oxazol-2-amine

货号: B2919232
CAS 编号: 6825-91-8
分子量: 190.202
InChI 键: VQHNQBUVJHKDOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-(4-Methoxyphenyl)oxazol-2-amine, with the CAS number 6825-91-8, is an organic compound belonging to the oxazole class of heterocyclic building blocks . It has a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . This chemical is characterized by a central oxazole ring, a five-membered ring containing both oxygen and nitrogen atoms, which is substituted at the 5-position with a 4-methoxyphenyl group and at the 2-position with an amine group . As a versatile synthetic intermediate, 5-(4-Methoxyphenyl)oxazol-2-amine is primarily valued in medicinal chemistry and drug discovery research. The structure combines an electron-rich aromatic system with a hydrogen-bonding capable amine, making it a valuable scaffold for the development of novel bioactive molecules. Researchers utilize this compound as a precursor in the synthesis of more complex structures targeting various biological pathways. Its application is prominent in the exploration of kinase inhibitors, GPCR ligands, and other therapeutically relevant targets where the oxazole core is known to contribute to molecular recognition and binding affinity. To ensure product integrity, this reagent requires specific storage conditions. It is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHNQBUVJHKDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

mechanism of action of 5-(4-Methoxyphenyl)oxazol-2-amine in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(4-Methoxyphenyl)oxazol-2-amine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the in vitro mechanism of action (MoA) of the novel compound 5-(4-Methoxyphenyl)oxazol-2-amine. The 2-aminooxazole scaffold is a recognized "privileged structure" in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] This guide will navigate the user through a logical, multi-faceted approach, beginning with broad phenotypic screening to identify biological activity, followed by systematic target deconvolution and pathway analysis. By integrating biochemical, and cell-based assays, this document serves as a roadmap for generating a robust data package to define the molecular interactions and cellular consequences of treatment with 5-(4-Methoxyphenyl)oxazol-2-amine.

Introduction: The Therapeutic Potential of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The subject of this guide, 5-(4-Methoxyphenyl)oxazol-2-amine, possesses this key scaffold, suggesting a high potential for biological activity. The initial step in understanding its therapeutic promise lies in elucidating its mechanism of action—the specific biochemical interaction through which a drug substance produces its pharmacological effect. This guide will provide the theoretical and practical framework for conducting such an investigation in an in vitro setting.

Initial Hypothesis Generation Based on Structural Analogs

Prior to embarking on extensive experimental work, it is prudent to form initial hypotheses based on the known activities of structurally similar compounds. This can provide a valuable starting point for experimental design.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): A notable analog, N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide, has been identified as a potent inhibitor of IMPDH, a key enzyme in the de novo synthesis of purine nucleotides.[2][3] This suggests that 5-(4-Methoxyphenyl)oxazol-2-amine could potentially share this target.

  • Antagonism of Transient Receptor Potential Vanilloid 1 (TRPV1): A series of 5-monosubstituted and 4,5-disubstituted 2-arylaminooxazoles have been characterized as novel antagonists of the TRPV1 receptor, which is involved in pain sensation.[4]

  • Anticancer Activity and Tubulin Polymerization Inhibition: The presence of a substituted phenyl ring is common in compounds with anticancer properties. For instance, some heterocyclic compounds containing a bromophenyl moiety have been suggested to inhibit tubulin polymerization.[1] While our compound has a methoxyphenyl group, this general mechanism for related scaffolds is worth considering.

These initial hypotheses will inform the selection of targeted assays in the subsequent phases of the investigation.

Phase 1: Broad Phenotypic Screening to Identify Biological Activity

The first experimental phase involves broad, unbiased screening to identify the general biological effects of 5-(4-Methoxyphenyl)oxazol-2-amine. This approach allows for the discovery of unexpected activities and provides a foundation for more focused mechanistic studies.

Cell Viability and Proliferation Assays

A fundamental starting point is to assess the compound's effect on cell viability and proliferation across a panel of diverse human cancer cell lines. This can reveal potential cytotoxic or cytostatic effects.

Table 1: Representative Cell Line Panel for Initial Screening

Cell LineTissue of OriginRationale
HeLaCervical CancerCommon, robust cell line for initial cytotoxicity screening.
HepG2Hepatocellular CarcinomaRepresents a common cancer type and is useful for assessing potential hepatotoxicity.
MCF-7Breast Cancer (ER+)Represents a hormone-dependent cancer.
MDA-MB-231Breast Cancer (Triple-Negative)Represents a more aggressive, hormone-independent cancer.
A549Lung CarcinomaRepresents a common solid tumor type.
HCT116Colorectal CarcinomaRepresents another prevalent solid tumor.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-(4-Methoxyphenyl)oxazol-2-amine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis and Cell Cycle Analysis

If the compound exhibits anti-proliferative effects, the next logical step is to determine whether this is due to cell cycle arrest or the induction of apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis

  • Treatment: Treat cells with 5-(4-Methoxyphenyl)oxazol-2-amine at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining:

    • For Cell Cycle: Resuspend the cells in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

    • For Apoptosis: Use an Annexin V-FITC/Propidium Iodide apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Phase 2: Target Deconvolution and Mechanistic Elucidation

Based on the results from the phenotypic screens and the initial hypotheses, this phase focuses on identifying the direct molecular target(s) of 5-(4-Methoxyphenyl)oxazol-2-amine and elucidating the downstream signaling pathways.

Direct Target Identification

Several unbiased approaches can be employed to identify the direct binding partners of the compound.

  • Affinity Chromatography-Mass Spectrometry: This involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all expressed proteins in the presence and absence of the compound. A direct target will often exhibit a shift in its melting temperature upon compound binding.

  • Computational Approaches: Molecular docking studies can be performed to predict the binding of 5-(4-Methoxyphenyl)oxazol-2-amine to the crystal structures of hypothesized targets like IMPDH and TRPV1.[5]

Targeted Enzymatic and Binding Assays

Based on the hypotheses, specific assays should be conducted to determine if 5-(4-Methoxyphenyl)oxazol-2-amine directly interacts with the suspected targets.

Experimental Protocol: In Vitro IMPDH Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human IMPDH, NAD⁺, and inosine-5'-monophosphate (IMP) in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of 5-(4-Methoxyphenyl)oxazol-2-amine to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the substrate (IMP).

  • Monitor Reaction: Monitor the production of NADH by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀ value.[6]

Experimental Protocol: TRPV1 Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human TRPV1.

  • Binding Reaction: Incubate the membranes with a known radiolabeled TRPV1 antagonist (e.g., [³H]-capsaicin) in the presence of varying concentrations of 5-(4-Methoxyphenyl)oxazol-2-amine.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the ability of 5-(4-Methoxyphenyl)oxazol-2-amine to displace the radioligand and calculate its Ki (inhibitory constant).

Cellular Pathway Analysis

Once a target is validated, the next step is to understand how the interaction with this target affects downstream cellular signaling pathways.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

  • Cell Lysis: Treat cells with 5-(4-Methoxyphenyl)oxazol-2-amine for various time points and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the suspected signaling pathway (e.g., for IMPDH inhibition, look at downstream effectors of GTP levels; for tubulin inhibition, examine microtubule-associated proteins and markers of mitotic arrest). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagram 1: General Workflow for In Vitro MoA Elucidation

MoA_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target & Pathway Analysis cluster_outcome Outcome phenotypic_screening Broad Phenotypic Screening (e.g., Cell Viability, Proliferation) cell_cycle_apoptosis Cell Cycle & Apoptosis Analysis phenotypic_screening->cell_cycle_apoptosis target_id Target Identification (e.g., Affinity Chromatography, TPP) cell_cycle_apoptosis->target_id biochemical_assays Biochemical/Biophysical Assays (e.g., Enzymatic, Binding) target_id->biochemical_assays pathway_analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) biochemical_assays->pathway_analysis moa_elucidation Mechanism of Action Elucidated pathway_analysis->moa_elucidation

Caption: A generalized workflow for determining the in vitro mechanism of action.

Data Interpretation and Synthesis

The culmination of this multi-pronged approach is the synthesis of all collected data into a coherent model of the compound's mechanism of action.

Table 2: Example Data Summary for MoA Determination

Assay TypeKey ParameterExample Result for 5-(4-Methoxyphenyl)oxazol-2-amineImplication
Cell Viability (MTT) IC₅₀ in HeLa cells5.2 µMPotent anti-proliferative activity.
Cell Cycle Analysis % Cells in G2/MIncreased from 15% to 60% after 24h treatment.Induces G2/M cell cycle arrest.
IMPDH Enzymatic Assay IC₅₀> 100 µMNot a direct inhibitor of IMPDH.
Tubulin Polymerization Assay IC₅₀2.5 µMPotent inhibitor of tubulin polymerization.
Western Blot Phospho-Histone H3 (Ser10)Increased levels after treatment.Confirms mitotic arrest.

Diagram 2: Hypothesized Signaling Pathway for Tubulin Inhibition

Tubulin_Pathway compound 5-(4-Methoxyphenyl)oxazol-2-amine microtubules Microtubule Polymerization compound->microtubules Inhibition tubulin α/β-Tubulin Dimers tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged arrest induces

Caption: A potential signaling pathway if the compound inhibits tubulin polymerization.

Conclusion

The systematic in vitro investigation of 5-(4-Methoxyphenyl)oxazol-2-amine's mechanism of action is a critical step in its development as a potential therapeutic agent. By employing a combination of broad phenotypic screening, targeted biochemical and cell-based assays, and robust data analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects at the molecular and cellular levels. This guide provides a foundational strategy that can be adapted and expanded upon as initial results shed light on the most promising avenues of investigation.

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Pharmacokinetic Profiling of 5-(4-Methoxyphenyl)oxazol-2-amine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The 5-(4-methoxyphenyl)oxazol-2-amine scaffold represents a promising chemotype in modern medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities. However, the successful translation of a promising compound from a "hit" to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) properties. This guide provides a comprehensive technical overview of the key pharmacokinetic considerations for researchers, scientists, and drug development professionals working with 5-(4-methoxyphenyl)oxazol-2-amine derivatives. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), offering not just a list of procedures, but the scientific rationale behind them.

Introduction to the 5-(4-Methoxyphenyl)oxazol-2-amine Scaffold and the Importance of ADME Profiling

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The 5-(4-methoxyphenyl)oxazol-2-amine core structure presents several key features that can influence its pharmacokinetic behavior. The methoxyphenyl group imparts a degree of lipophilicity, which can facilitate membrane permeation, while the 2-amino group can be a site for metabolic modification and can influence solubility.

A comprehensive understanding of the ADME properties of these derivatives is paramount for several reasons:

  • Optimizing Bioavailability: A drug must reach its target site in sufficient concentrations to elicit a therapeutic effect. Poor absorption or rapid metabolism can lead to low bioavailability, rendering an otherwise potent compound ineffective.

  • Ensuring Adequate Target Exposure: The distribution of a drug throughout the body determines its concentration at the site of action. Understanding plasma protein binding and tissue distribution is crucial for predicting efficacy.

  • Minimizing Off-Target Toxicity: The metabolic fate of a drug can lead to the formation of inactive, active, or even toxic metabolites. Identifying metabolic pathways is essential for assessing the safety profile of a compound.

  • Guiding Dose and Schedule Selection: The rate of elimination (clearance) and the half-life of a drug are key determinants of the dosing regimen required to maintain therapeutic concentrations.

This guide will walk you through the essential in vitro and in vivo studies required to build a robust pharmacokinetic profile for your 5-(4-methoxyphenyl)oxazol-2-amine derivatives.

In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

In vitro ADME assays are the workhorse of early drug discovery, providing a rapid and cost-effective means to assess the pharmacokinetic liabilities of a compound series. These assays allow for the early identification of potential issues and guide the chemical optimization process.

Absorption: Will Your Compound Get In?

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.

This protocol outlines a bidirectional Caco-2 permeability assay to assess both passive diffusion and active transport.

Objective: To determine the apparent permeability coefficient (Papp) of a 5-(4-methoxyphenyl)oxazol-2-amine derivative across a Caco-2 cell monolayer and to identify potential P-glycoprotein (P-gp) mediated efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity assessment)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

    • P-gp inhibitor: Verapamil

  • LC-MS/MS system for bioanalysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be >250 Ω·cm².

    • Alternatively, assess the permeability of Lucifer yellow, a paracellular marker. The Papp of Lucifer yellow should be <1.0 x 10^-6 cm/s.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A→B) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add HBSS containing the test compound (e.g., 10 µM) and control compounds to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

      • At the end of the incubation, collect samples from both the apical and basolateral chambers for LC-MS/MS analysis.

    • Basolateral to Apical (B→A) Transport:

      • Wash the Caco-2 monolayers with pre-warmed HBSS.

      • Add HBSS containing the test compound and control compounds to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

      • Incubate and collect samples as described for A→B transport.

    • P-gp Efflux Assessment:

      • Repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil (e.g., 100 µM) to determine if the test compound is a substrate for this efflux transporter.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport (mass/time)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (mass/volume)

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 is indicative of active efflux.

Papp (A→B) (x 10⁻⁶ cm/s)Predicted in vivo Absorption
< 1Low
1 - 10Moderate
> 10High

A significant increase in the A→B Papp value and a decrease in the efflux ratio in the presence of a P-gp inhibitor confirm that the compound is a substrate of P-gp.

Distribution: Where Does Your Compound Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as, according to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and to be metabolized and excreted.[1]

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[2]

Objective: To determine the percentage of a 5-(4-methoxyphenyl)oxazol-2-amine derivative bound to plasma proteins from different species (e.g., human, rat, mouse).

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (MWCO 8-12 kDa)

  • Plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds:

    • High binding: Warfarin (>99%)

    • Low binding: Atenolol (<5%)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound and control compounds in plasma at the desired concentration (e.g., 1 µM).

  • Equilibrium Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis unit.

    • Add an equal volume of PBS to the other chamber.

    • Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To account for matrix effects in the LC-MS/MS analysis, mix the plasma sample with an equal volume of blank PBS, and the buffer sample with an equal volume of blank plasma.

    • Precipitate the proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to determine the compound concentrations in both chambers.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma Where:

      • C_buffer is the concentration in the buffer chamber at equilibrium

      • C_plasma is the concentration in the plasma chamber at equilibrium

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

% BoundInterpretation
< 90%Low to moderate binding
90% - 99%High binding
> 99%Very high binding

High plasma protein binding can limit the free drug concentration available for therapeutic effect and can be a concern for potential drug-drug interactions.

Metabolism: How is Your Compound Transformed?

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This can lead to inactivation, activation, or the formation of toxic metabolites. The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of drugs.[3]

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs. This assay is used to determine the intrinsic clearance of a compound.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a 5-(4-methoxyphenyl)oxazol-2-amine derivative in human and rat liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds:

    • High clearance: Verapamil

    • Low clearance: Warfarin

  • Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to stop the reaction.

    • Include control incubations without the NADPH regenerating system to assess for non-CYP mediated degradation.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

In vitro t½ (minutes)Predicted in vivo Hepatic Clearance
< 10High
10 - 60Moderate
> 60Low

A short in vitro half-life suggests that the compound is rapidly metabolized and may have high in vivo clearance and poor oral bioavailability.

Assessing the potential of a new chemical entity to inhibit CYP enzymes is a critical step in drug development to predict potential drug-drug interactions.

Objective: To determine the IC50 value of a 5-(4-methoxyphenyl)oxazol-2-amine derivative for the major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Recombinant human CYP enzymes (e.g., Baculosomes®)

  • Specific fluorescent probe substrates for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Known inhibitors for each CYP isoform as positive controls

  • Multi-well plates (e.g., 96-well black plates for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a multi-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations (e.g., 0.01 to 100 µM).

    • Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of the fluorescent probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding acetonitrile or a specific stop solution).

    • Measure the fluorescence of the formed metabolite using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

IC50 (µM)Potential for in vivo DDI
> 10Low
1 - 10Moderate
< 1High

A low IC50 value suggests a high potential for clinically significant drug-drug interactions if the compound is co-administered with other drugs metabolized by the same CYP isoform.

In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential to understand how a compound behaves in a whole organism. These studies provide key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.

A Representative In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a 5-(4-methoxyphenyl)oxazol-2-amine derivative in rats following intravenous (IV) and oral (PO) administration.

Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300 g)

Study Design:

  • Group 1 (IV administration): Administer the test compound (e.g., formulated in a suitable vehicle like saline with a co-solvent) as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein (n=3-4 rats).

  • Group 2 (PO administration): Administer the test compound (e.g., formulated as a suspension or solution in a vehicle like 0.5% methylcellulose) as a single oral gavage dose (e.g., 5-10 mg/kg) (n=3-4 rats).

Blood Sampling:

  • Collect serial blood samples (e.g., ~100-200 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and process to obtain plasma.

Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®, R) to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • Cl (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

    • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Representative Pharmacokinetic Data for Structurally Related Compounds
ParameterRepresentative Value (Oral Administration)
Tmax (h) 0.5 - 2
Cmax (µM) 0.1 - 2.5
t½ (h) 2 - 8
F (%) 5 - 30

Note: These are representative values from different classes of compounds and should be interpreted with caution. Actual values for 5-(4-methoxyphenyl)oxazol-2-amine derivatives will need to be determined experimentally.

Visualizing the Workflow and Key Concepts

In Vitro ADME Screening Workflow

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Caco2 Caco-2 Permeability Decision Go/No-Go for In Vivo Caco2->Decision PPB Plasma Protein Binding PPB->Decision MetStab Microsomal Stability MetStab->Decision CYP_Inhib CYP Inhibition CYP_Inhib->Decision Start New Compound (5-(4-Methoxyphenyl) oxazol-2-amine derivative) Start->Caco2 Start->PPB Start->MetStab Start->CYP_Inhib InVivo In Vivo PK Study (Rat) Decision->InVivo Go

Caption: High-level workflow for in vitro ADME profiling.

The Journey of an Orally Administered Drug

Oral_Drug_Journey cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Stomach Stomach (Dissolution) Intestine Small Intestine (Permeation) Stomach->Intestine Blood Systemic Circulation (Plasma Protein Binding) Intestine->Blood Portal Vein Tissues Tissues (Target Site & Off-Target) Blood->Tissues Liver Liver (CYP450 Enzymes) Blood->Liver Kidney Kidney (Urine) Blood->Kidney Tissues->Blood Liver->Blood Bile Bile (Feces) Liver->Bile OralDose Oral Dose OralDose->Stomach

Sources

In-Depth Technical Guide: 5-(4-Methoxyphenyl)oxazol-2-amine – Structural Profiling and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, the 2-aminooxazole pharmacophore stands out as a privileged scaffold. Specifically, 5-(4-Methoxyphenyl)oxazol-2-amine serves as a highly versatile heterocyclic building block. It is frequently deployed as a bioisostere for amides and acts as a critical hinge-binding motif in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

This whitepaper provides an authoritative, in-depth analysis of 5-(4-Methoxyphenyl)oxazol-2-amine, synthesizing its physicochemical parameters, structural reactivity, and a field-proven, self-validating synthetic protocol. By understanding the causality behind its chemical behavior, researchers can seamlessly integrate this building block into complex synthetic pipelines.

Physicochemical Profiling & Structural Parameters

Accurate physicochemical profiling is the first step in predicting a molecule's behavior in both synthetic environments and biological assays. The presence of the electron-donating methoxy group paired with the hydrogen-bonding capacity of the 2-amino group gives this molecule a unique solubility and reactivity profile.

Table 1: Quantitative Structural and Physicochemical Data
ParameterValue
Chemical Name 5-(4-Methoxyphenyl)oxazol-2-amine
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Exact Mass 190.0742 Da
SMILES String COc1ccc(-c2cnc(N)o2)cc1
Topological Polar Surface Area (TPSA) 61.3 Ų
Hydrogen Bond Donors 2 (N-H bonds)
Hydrogen Bond Acceptors 4 (N, O, O, N)
Predicted LogP ~1.8 - 2.2

Structural Analysis & Causality in Reactivity

The chemical orthogonality of 5-(4-methoxyphenyl)oxazol-2-amine is dictated by the interplay of its three primary structural domains. Understanding this logical relationship is critical for downstream functionalization (e.g., Buchwald-Hartwig cross-coupling or electrophilic aromatic substitution).

Reactivity Core 5-(4-Methoxyphenyl) oxazol-2-amine Methoxy 4-Methoxy Group (+M Effect, EDG) Core->Methoxy C5 Substitution Amino 2-Amino Group (H-Bond Donor, Nucleophile) Core->Amino C2 Substitution Oxazole Oxazole Core (Aromatic Scaffold, H-Bond Acceptor) Core->Oxazole Framework

Figure 1: Logical relationship of structural functional groups and their chemical reactivity.

  • The 4-Methoxyphenyl Group: The methoxy substituent acts as a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density into the oxazole ring, specifically increasing the nucleophilicity of the oxazole C4 position.

  • The 2-Amino Group: This primary amine is the primary site for functionalization. However, because its lone pair is delocalized into the electron-deficient oxazole π -system, it is less nucleophilic than a standard aliphatic amine. Strong electrophiles or transition-metal catalysis are often required for successful N-alkylation or N-arylation.

  • The Oxazole Core: Acts as a robust, flat aromatic framework that successfully mimics peptide bonds, making it highly resistant to proteolytic degradation in biological systems.

Validated Synthetic Methodology

While recent literature highlights alternative pathways to 2-aminooxazoles, such as the [[1]] and the [[2]], direct cyclocondensation remains the most scalable and atom-economical approach.

The following protocol details the cyclocondensation of an α -bromoketone with cyanamide.

Step-by-Step Experimental Protocol

Reagents Required:

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq)

  • Cyanamide (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Precursor Activation: Dissolve 1.0 eq of 2-bromo-1-(4-methoxyphenyl)ethan-1-one in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

    • Causality: DMF is explicitly chosen because its high dielectric constant stabilizes the highly polar transition state during the subsequent nucleophilic attack, significantly accelerating the reaction rate.

  • Nucleophilic Addition: Add 1.5 eq of cyanamide followed by 2.0 eq of anhydrous K₂CO₃.

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the cyanamide to enhance its nucleophilicity without causing the base-catalyzed degradation (e.g., Favorskii rearrangement or aldol condensation) of the sensitive α -bromoketone.

  • Thermal Cyclization: Heat the reaction mixture to 80°C for 4-6 hours. The initial S_N2 displacement of the bromide is followed by an intramolecular cyclodehydration where the ketone oxygen attacks the nitrile carbon.

  • Aqueous Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot ethanol.

ExperimentalWorkflow Step1 1. Precursor Activation 2-Bromo-1-(4-methoxyphenyl)ethanone in DMF Step2 2. Nucleophilic Addition Addition of Cyanamide & K2CO3 Step1->Step2 Step3 3. Thermal Cyclization Heating at 80°C for 4-6 hours Step2->Step3 Step4 4. Aqueous Workup Quench with Ice Water & Extract Step3->Step4 Step5 5. Isolation & Purification Recrystallization from EtOH Step4->Step5 Step6 6. Analytical Validation NMR, LC-MS, & IR Characterization Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of 5-(4-methoxyphenyl)oxazol-2-amine.

The Self-Validating System

This protocol is inherently self-validating. The transformation from the α -bromoketone to the oxazole ring extends the conjugated π -system. During Thin-Layer Chromatography (TLC) monitoring, the starting material exhibits standard UV absorbance at 254 nm. However, successful formation of the 5-(4-methoxyphenyl)oxazole core results in a distinct, bright blue fluorescence under long-wave UV (365 nm). If the blue fluorescence is absent, cyclodehydration has not occurred.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met [[3]]:

  • LC-MS (ESI+): Expected [M+H]+ at m/z = 191.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H meta to methoxy)

    • δ 7.18 (s, 1H, Oxazole C4-H) — Critical diagnostic peak confirming ring closure.

    • δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to methoxy)

    • δ 6.85 (br s, 2H, -NH₂, D₂O exchangeable)

    • δ 3.78 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.5 (Oxazole C2), 158.8 (Ar-C-OMe), 143.2 (Oxazole C5), 125.4 (Ar-C), 121.1 (Ar-C), 119.8 (Oxazole C4), 114.6 (Ar-C), 55.4 (-OCH₃).

References

  • Liebeskind, L. S., et al. (2016). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. National Institutes of Health (PMC). URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 156217883, N-(2-Methoxyphenyl)-2-oxazolamine (Isomeric Reference Data). PubChem. URL:[Link]

A Technical Guide to the Preliminary Biological Evaluation of 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Investigation

The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, widely regarded as a "privileged scaffold."[1][2][3] Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of biologically active molecules.[4] Derivatives of this core structure have demonstrated a wide spectrum of activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2][5]

Specifically, the 5-(4-methoxyphenyl)oxazole core has been identified in compounds with biological relevance. For instance, 5-(4'-Methoxyphenyl)-oxazole (MPO) was isolated from a fungal culture and shown to inhibit the growth and hatching of Caenorhabditis elegans, suggesting potential as an antinematodal agent.[6] The addition of a 2-amine group to this scaffold, creating 5-(4-Methoxyphenyl)oxazol-2-amine, presents an intriguing opportunity for further investigation. The amino group can serve as a key hydrogen bond donor or acceptor, potentially altering the molecule's interaction with biological targets and modifying its pharmacokinetic profile.

This guide outlines a structured, three-phase approach for the preliminary biological evaluation of 5-(4-Methoxyphenyl)oxazol-2-amine. The objective is to efficiently characterize its foundational biological profile, explore its potential as a targeted agent, and assess its basic drug-like properties. This logical progression ensures that resources are directed effectively, allowing for an early and informed " go/no-go " decision in a drug discovery pipeline.

G cluster_0 Preliminary Evaluation Workflow A Phase 1: Foundational Profiling (Cytotoxicity Assessment) B Phase 2: Hypothesis-Driven Screening (Kinase Inhibition Assay) A->B Proceed if non-toxic at relevant concentrations C Phase 3: Early ADME Profiling (Metabolic Stability & Permeability) B->C Proceed if target activity is observed (Hit Identification) D Data Synthesis & Decision (Go / No-Go for Lead Optimization) C->D Integrate all data

Caption: High-level workflow for the preliminary biological evaluation.

Phase 1: Foundational Profiling - General Cytotoxicity Assessment

Before investigating any specific therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. This foundational screen establishes a concentration range for subsequent, more specific assays and helps differentiate between targeted pharmacological effects and non-specific toxicity.[7][8] A widely used, robust, and cost-effective method for this is the MTT assay.[9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is quantified, which is directly proportional to the number of viable, metabolically active cells.

MTT_Principle cluster_mtg MTT Assay Principle ViableCell Viable, Metabolically Active Cell Enzymes Mitochondrial Oxidoreductases ViableCell->Enzymes MTT MTT (Yellow, Soluble) MTT->Enzymes Substrate Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measured Quantify Absorbance (~570 nm) Solubilization->Measured

Caption: The core principle of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(4-Methoxyphenyl)oxazol-2-amine in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

ParameterHypothetical ValueInterpretation
Cell Line MCF-7 (Breast Cancer)Standard, well-characterized line
IC₅₀ Value > 30 µMLow cytotoxicity; suitable for further screening
IC₅₀ Value 1 - 30 µMModerate cytotoxicity; may have therapeutic potential or general toxicity
IC₅₀ Value < 1 µMHigh cytotoxicity; potent anticancer potential or non-specific toxicity

Phase 2: Hypothesis-Driven Screening - Kinase Inhibition

Given that many oxazole-containing compounds exhibit anticancer activity through the inhibition of protein kinases, this is a logical and high-priority target class to investigate.[1][9] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10] A preliminary screen against a representative kinase can provide a rapid indication of the compound's potential mechanism of action.

Rationale for Target Selection

Based on literature for similar scaffolds, a relevant target could be a tyrosine kinase like c-Kit or a serine/threonine kinase like PLK4, both of which are implicated in tumorigenesis.[9][10] An in vitro kinase assay provides a direct measure of the compound's ability to inhibit the enzyme's phosphotransferase activity.

Experimental Protocol: In Vitro Kinase Assay (Fluorescence-Based)

This protocol describes a generic, fluorescence-based assay format adaptable to many kinases.[11]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]

    • Enzyme: Dilute the recombinant kinase (e.g., PLK4) to the working concentration in kinase buffer.

    • Substrate & ATP: Prepare a solution containing the specific peptide substrate for the kinase and ATP at its Kₘ concentration.

    • Compound: Prepare a serial dilution of 5-(4-Methoxyphenyl)oxazol-2-amine in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilution to the assay wells.

    • Add 10 µL of the diluted kinase enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect ADP formation using a commercial detection kit (e.g., ADP-Glo™, Kinase-Glo®). These kits typically convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[11]

  • Data Analysis:

    • The signal is inversely proportional to kinase activity (more ADP produced = less ATP remaining = lower signal, or vice-versa depending on the kit).

    • Calculate the percent inhibition relative to a DMSO control.

    • Plot the percent inhibition against the log of compound concentration to determine the IC₅₀ value.

Kinase_Assay cluster_ka Kinase Inhibition Assay Workflow Start 1. Add Compound to Well AddKinase 2. Add Kinase Enzyme (Incubate) Start->AddKinase StartRxn 3. Add ATP + Substrate (Start Reaction) AddKinase->StartRxn IncubateRxn 4. Incubate at 30°C StartRxn->IncubateRxn StopDetect 5. Add Detection Reagent (Stop & Detect) IncubateRxn->StopDetect Read 6. Read Luminescence StopDetect->Read

Caption: Step-by-step workflow for a typical in vitro kinase assay.

ParameterHypothetical ValueInterpretation
Target Kinase PLK4A cancer-relevant serine/threonine kinase
IC₅₀ Value > 10 µMNo significant activity; consider other targets
IC₅₀ Value 100 nM - 10 µMModerate activity; a potential "hit" for optimization
IC₅₀ Value < 100 nMPotent activity; a strong candidate for further study

Phase 3: Preliminary ADME Profiling

Early characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.[13][14] Poor ADME profiles are a major cause of late-stage clinical failures. Initial in vitro screens for metabolic stability and permeability provide essential data to guide medicinal chemistry efforts.[15][16]

Metabolic Stability Assay

This assay assesses how quickly the compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs). A compound that is metabolized too rapidly will have a short half-life in vivo, limiting its therapeutic efficacy.

Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (a source of metabolic enzymes) and a cofactor (NADPH) at 37°C.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clᵢₙₜ) and the in vitro half-life (t₁/₂).

Permeability Assay

This assay predicts a compound's ability to cross the intestinal barrier, a key factor for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method for estimating passive diffusion.[16]

Protocol: PAMPA

  • Setup: Use a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate.

  • Donor Plate: Add the test compound solution (in a buffer at pH 7.4) to the wells of the filter (donor) plate.

  • Acceptor Plate: Fill the wells of the acceptor plate with buffer.

  • Incubation: Incubate the stacked plates for several hours, allowing the compound to diffuse from the donor to the acceptor compartment.

  • Analysis: Measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe).

ADME ParameterHypothetical ResultInterpretation
Metabolic Half-life (t₁/₂) < 10 minHigh clearance; likely poor in vivo stability
Metabolic Half-life (t₁/₂) > 30 minLow clearance; good metabolic stability
PAMPA Permeability (Pe) < 1 x 10⁻⁶ cm/sLow permeability; likely poor oral absorption
PAMPA Permeability (Pe) > 5 x 10⁻⁶ cm/sHigh permeability; good potential for oral absorption

Conclusion and Future Directions

The preliminary biological evaluation outlined in this guide provides a robust framework for assessing the potential of 5-(4-Methoxyphenyl)oxazol-2-amine. By systematically evaluating its cytotoxicity, screening for activity against a high-value target class, and profiling its basic ADME properties, researchers can build a comprehensive initial profile of the compound.

  • A favorable outcome would be a compound with low cytotoxicity (IC₅₀ > 30 µM), potent kinase inhibition (IC₅₀ < 1 µM), good metabolic stability (t₁/₂ > 30 min), and high permeability (Pe > 5 x 10⁻⁶ cm/s). Such a profile would strongly justify advancing the compound to lead optimization, involving structure-activity relationship (SAR) studies to improve potency and selectivity, and subsequent in vivo pharmacokinetic and efficacy studies.

  • An unfavorable outcome , such as high cytotoxicity, no target engagement, or poor ADME properties, would suggest that the compound is unlikely to succeed as a therapeutic agent in its current form and may require significant chemical modification or deprioritization.

This structured approach ensures that decisions are data-driven, maximizing the efficiency and success rate of the early-stage drug discovery process.

References

  • In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]

  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Available from: [Link]

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed. Available from: [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Available from: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Bentham Science Publishers. Available from: [Link]

  • In vitro kinase assay. (2024). Protocols.io. Available from: [Link]

  • Time-critical early ADME characterization. Admescope. Available from: [Link]

  • Protocol for Invitro Kinase Assay. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. Available from: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. Available from: [Link]

  • What ADME tests should be conducted for preclinical studies? (2013). Available from: [Link]

  • Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). PubMed. Available from: [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020). Available from: [Link]

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. Available from: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available from: [Link]

  • Designed Synthesis of N-(5-(4-methoxyphenyl) thiazol-2-yl) benzamide analogues Promoted By Imidazoles as a catalyst. (2025). ResearchGate. Available from: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Available from: [Link]

  • 5(4 H )-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). MDPI. Available from: [Link]

  • Discovery and preliminary evaluation of 5-(4-phenylbenzyl)oxazole-4-carboxamides as prostacyclin receptor antagonists. (2007). PubMed. Available from: [Link]

  • 5(4 H )-oxazolones: Synthesis and biological activities. (2020). ResearchGate. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. Available from: [Link]

  • (PDF) 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2025). Available from: [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. (2025). ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Available from: [Link]

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An In-Depth Technical Guide to the In Vivo Toxicity Profile of 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive framework for evaluating the in vivo toxicological profile of the novel chemical entity, 5-(4-Methoxyphenyl)oxazol-2-amine. In the absence of direct published toxicity data for this specific molecule, this guide synthesizes information from structurally related analogues—namely the 2-aminooxazole and anisole moieties—to construct a predictive toxicological profile. Furthermore, it offers a detailed, experience-driven roadmap for conducting a full suite of in vivo toxicity studies. The methodologies described are grounded in authoritative Organisation for Economic Co-operation and Development (OECD) guidelines to ensure scientific rigor, regulatory compliance, and data integrity. This whitepaper is designed to be a practical resource for researchers, enabling a thorough and systematic assessment of the compound's safety profile as a critical step in the drug development pipeline.

Introduction: The Scientific Context of 5-(4-Methoxyphenyl)oxazol-2-amine

5-(4-Methoxyphenyl)oxazol-2-amine is a heterocyclic compound featuring a core oxazole ring, a structure known for its broad range of biological activities. The oxazole motif is present in numerous natural products and synthetic compounds with demonstrated therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] Specifically, derivatives of 2-aminooxazoles have been investigated for their anti-inflammatory effects, while other substituted oxazoles have shown promise as anticancer agents.[1][5] The presence of the 4-methoxyphenyl (anisole) group can also influence the molecule's pharmacokinetic properties and biological interactions.[6]

Given the potential therapeutic applications suggested by its structure, a rigorous evaluation of the in vivo safety and toxicity of 5-(4-Methoxyphenyl)oxazol-2-amine is a prerequisite for any further development. This guide outlines the logical progression of studies required to build a comprehensive safety profile, from acute toxicity to chronic effects and reproductive health.

Predictive Toxicological Profile from Structural Analogues

A predictive assessment based on the compound's core structures is essential for anticipating potential hazards and designing targeted, efficient toxicology studies.

The 2-Aminooxazole Moiety

The 2-aminooxazole core is a common pharmacophore. While many derivatives are explored for therapeutic benefits, the amino group can be a site of metabolic activation. It is crucial to investigate whether metabolic pathways could lead to the formation of reactive intermediates. Some amino-heterocycles can pose a risk for genotoxicity or idiosyncratic toxicity, necessitating a thorough evaluation.

The Anisole (4-Methoxyphenyl) Moiety

Anisole (methoxybenzene) is generally considered to have moderate to low acute toxicity.[7][8] However, its metabolism is a key consideration. Anisole can undergo O-demethylation to form phenol or aromatic hydroxylation, leading to various methoxyphenols.[9][10]

  • Irritation and Systemic Effects : Anisole and its phenol derivatives can be irritants to the skin, eyes, and respiratory tract.[8][11] At high doses or with long-term exposure, effects on the liver, kidneys, and central nervous system have been noted for related compounds.[8][11]

  • Genotoxicity and Carcinogenicity : There is limited evidence that some phenol derivatives may have mutagenic potential.[11] Therefore, a full genotoxicity battery is warranted. While anisole itself is not typically classified as a carcinogen, understanding its metabolic fate is crucial, as some phenolic metabolites could have proliferative effects.

This predictive analysis underscores the necessity of a comprehensive testing strategy that addresses potential target organ toxicities (liver, kidney), irritation, and genotoxicity.

A Strategic Framework for In Vivo Toxicity Evaluation

The following sections detail the critical studies required to define the toxicity profile of 5-(4-Methoxyphenyl)oxazol-2-amine. The experimental designs are based on internationally recognized OECD Test Guidelines (TGs) to ensure the data is robust, reproducible, and suitable for regulatory submission.

Pharmacokinetics and Toxicokinetics (ADME)

Causality: Before assessing toxicity, it is imperative to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. Toxicokinetics (the study of ADME at toxic doses) helps to establish a relationship between exposure (dose) and systemic concentration, which is fundamental for interpreting all subsequent toxicity findings and selecting appropriate dose levels.

Experimental Protocol (Conceptual):

  • Animal Model: Wistar or Sprague-Dawley rats (male and female).

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine absolute bioavailability.

  • Dose Levels: At least two dose levels, one low (within the anticipated therapeutic range) and one high.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Use a validated LC-MS/MS method to quantify the concentration of 5-(4-Methoxyphenyl)oxazol-2-amine and any major metabolites in plasma.

  • Key Parameters to Determine: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability.

Acute Oral Toxicity

Causality: This study provides initial information on the intrinsic toxicity of the substance after a single high-dose exposure. It is used to determine the dose range for subsequent studies and for hazard classification according to the Globally Harmonised System (GHS).[12]

Experimental Protocol (Adapted from OECD TG 423: Acute Toxic Class Method): [12][13]

  • Animal Model: Rats (typically females, as they are often slightly more sensitive), 3 animals per step.

  • Dosing: Administer the compound by oral gavage in a stepwise procedure using defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure:

    • Start with a dose just below the expected lethal range.

    • If no mortality occurs, proceed to the next higher dose in a new group of animals.

    • If mortality occurs, re-dose at the same level or a lower level depending on the number of fatalities to confirm the result.

  • Observation Period: 14 days.

  • Endpoints:

    • Mortality and clinical signs of toxicity (e.g., changes in behavior, breathing, coordination).

    • Body weight changes.

    • Gross necropsy of all animals at the end of the study.

Diagram: Acute Toxicity Testing Workflow (OECD TG 423)

G start Start: Select Starting Dose (e.g., 300 mg/kg) step1 Step 1: Dose 3 Female Rats start->step1 observe1 Observe for 48h (Mortality/Morbidity) step1->observe1 outcome1_0 0/3 or 1/3 Dead observe1->outcome1_0 Low Mortality outcome1_2 2/3 or 3/3 Dead observe1->outcome1_2 High Mortality step2_up Step 2: Dose 3 New Rats at Higher Dose (e.g., 2000 mg/kg) outcome1_0->step2_up step2_down Step 2: Dose 3 New Rats at Lower Dose (e.g., 50 mg/kg) outcome1_2->step2_down observe2_up Observe for 14 Days step2_up->observe2_up end_up Classify Toxicity (Low Toxicity) observe2_up->end_up observe2_down Observe for 14 Days step2_down->observe2_down end_down Classify Toxicity (High Toxicity) observe2_down->end_down

Caption: Workflow for the Acute Toxic Class Method.

Repeated Dose 90-Day Oral Toxicity Study

Causality: This is the cornerstone of systemic toxicity evaluation. It identifies target organs for toxicity, characterizes the dose-response relationship, and determines a No-Observed-Adverse-Effect Level (NOAEL) following prolonged exposure.[14][15] This information is critical for setting safe exposure limits for human trials.

Experimental Protocol (Adapted from OECD TG 408): [14][15]

  • Animal Model: Rodents (e.g., Sprague-Dawley rats), with at least 10 males and 10 females per group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels (low, mid, high). The high dose should induce some toxicity but not significant mortality. The low dose should produce no evidence of toxicity.

  • Administration: Daily oral gavage for 90 consecutive days.

  • In-Life Observations:

    • Clinical Signs: Daily checks for signs of toxicity.

    • Body Weight & Food Consumption: Measured weekly.

    • Ophthalmology: Examination before the study starts and at termination.

    • Functional Observations: Sensory reactivity, grip strength, and motor activity assessments.

  • Pathology:

    • Clinical Pathology: Hematology and clinical chemistry analysis on blood samples collected at termination. Urinalysis is also performed.

    • Gross Necropsy: Full necropsy on all animals. Organ weights are recorded.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups. Any target organs identified are then examined in the lower dose groups.

Table 1: Key Parameters in a 90-Day Repeated Dose Study

Parameter CategorySpecific EndpointsPurpose
In-Life Clinical signs, body weight, food/water intake, functional observational batteryTo detect overt signs of toxicity and effects on general well-being
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (liver/kidney enzymes)To identify effects on blood-forming tissues and major organ function
Anatomical Pathology Gross necropsy, organ weights, histopathology of ~40 tissuesTo identify target organs of toxicity at macroscopic and microscopic levels
Derived Level No-Observed-Adverse-Effect Level (NOAEL)The highest dose at which no adverse effects are observed
Genotoxicity Assessment

Causality: A battery of tests is required to assess the potential for the compound to cause genetic damage (gene mutations and chromosomal aberrations), which is a key indicator of carcinogenic potential.[16] An in vitro and an in vivo test are standard.

Experimental Protocols (Adapted from OECD TGs 471, 487, and 474): [16][17][18]

  • In Vitro Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

    • System: Multiple strains of Salmonella typhimurium and Escherichia coli.

    • Purpose: Detects gene mutations (point mutations and frameshifts).

    • Method: Expose bacterial strains to various concentrations of the compound, with and without metabolic activation (S9 fraction from rat liver), and measure the rate of reversion to a non-mutant state.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes).

    • Purpose: Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.

    • Method: Treat cells with the compound and score for the presence of micronuclei (small nuclei containing chromosome fragments or whole chromosomes left behind during cell division).

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474):

    • System: Rodents (mouse or rat).

    • Purpose: Assesses genotoxic effects in a whole animal system, specifically on chromosome-damaging potential in bone marrow cells.

    • Method: Treat animals with the compound (typically two doses, 24 hours apart). Collect bone marrow or peripheral blood and analyze immature erythrocytes for the presence of micronuclei.

Carcinogenicity Study

Causality: If there are concerns from genotoxicity data, the chemical structure, or findings in repeated-dose studies (e.g., pre-neoplastic lesions), a long-term carcinogenicity bioassay may be necessary.[19][20] This study evaluates the tumor-causing potential of a chemical over the lifetime of an animal model.[21][22]

Experimental Protocol (Adapted from OECD TG 451): [19][21][22]

  • Animal Model: Two rodent species are often required (e.g., rat and mouse). Groups should consist of at least 50 males and 50 females.[22]

  • Dose Levels: A control group and at least three dose levels, selected based on data from the 90-day study. The highest dose should be the Maximum Tolerated Dose (MTD).

  • Administration: Daily administration (typically in the diet) for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).[19][22]

  • Endpoints:

    • Survival, clinical signs, and body weight monitoring throughout the study.

    • Complete histopathological examination of all tissues from all animals, with a focus on identifying and classifying neoplastic (tumorous) and non-neoplastic lesions.

Diagram: Integrated Toxicity Testing Strategy

G cluster_0 Phase 1: Foundational Safety cluster_1 Phase 2: Systemic & In Vivo Effects cluster_2 Phase 3: Long-Term & Specialized Toxicity ADME Pharmacokinetics (ADME) Subchronic 90-Day Repeated Dose (OECD TG 408) ADME->Subchronic Informs Dose Selection AcuteTox Acute Toxicity (OECD TG 423/425) AcuteTox->Subchronic Informs Dose Range Genotox_InVitro In Vitro Genotoxicity (Ames, Micronucleus) Genotox_InVivo In Vivo Genotoxicity (Micronucleus) Genotox_InVitro->Genotox_InVivo Positive Result Triggers ReproTox Reproductive/Developmental Toxicity (OECD TG 416) Subchronic->ReproTox Informs NOAEL & Doses Carcino Carcinogenicity (OECD TG 451) Subchronic->Carcino Informs MTD & Doses Genotox_InVivo->Carcino Positive Result Triggers

Caption: A logical, tiered approach to in vivo toxicity assessment.

Reproductive and Developmental Toxicity

Causality: These studies are essential to determine if the compound can adversely affect reproductive functions in adults or cause harm to a developing fetus or offspring.[23] The two-generation study is the most comprehensive design.[24]

Experimental Protocol (Adapted from OECD TG 416: Two-Generation Study): [24]

  • Animal Model: Rats.

  • Study Design:

    • P (Parental) Generation: Young adult males and females are dosed before mating, during mating, and (for females) through gestation and lactation.

    • F1 (First Filial) Generation: Offspring are selected from the P generation litters and are dosed through their growth into adulthood. They are then mated to produce the F2 generation.

  • Dose Levels: A control and at least three dose levels.

  • Endpoints:

    • Parental (P and F1): Mating performance, fertility indices, gestation length, reproductive organ weights, and histopathology.

    • Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks (e.g., eye-opening), and gross necropsy of pups.

Conclusion and Risk Assessment

The comprehensive evaluation outlined in this guide will generate the necessary data to establish a robust in vivo toxicity profile for 5-(4-Methoxyphenyl)oxazol-2-amine. By systematically assessing pharmacokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects, researchers can make an informed risk assessment. The key outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL) for various endpoints, which is the cornerstone for calculating a safe starting dose for first-in-human clinical trials. This structured, guideline-driven approach ensures that the safety of this promising compound is evaluated with the highest degree of scientific integrity.

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Introduction: The Scientific Imperative for Characterizing 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Determination for 5-(4-Methoxyphenyl)oxazol-2-amine

The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These five-membered heterocyclic scaffolds are known to interact with a wide array of biological targets, including enzymes and receptors, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] The specific compound, 5-(4-methoxyphenyl)oxazol-2-amine, combines this potent oxazole core with a methoxyphenyl group, a feature known to enhance membrane permeability and potentially influence target engagement.[5]

While the broader class of oxazoles is well-studied, the specific receptor interaction profile of 5-(4-methoxyphenyl)oxazol-2-amine remains largely uncharacterized in publicly available literature. Understanding its binding affinity is a critical first step in elucidating its mechanism of action, predicting its therapeutic potential, and guiding any future drug development efforts. This guide provides a comprehensive, field-proven framework for researchers to systematically determine the binding affinity of this, or any similar small molecule, to its target receptors. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Foundational Principles of Ligand-Receptor Interactions

The interaction between a ligand (the drug, in this case, 5-(4-methoxyphenyl)oxazol-2-amine) and its receptor is governed by the law of mass action. The strength of this non-covalent interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

Several key parameters are used to describe binding:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a competing ligand that displaces 50% of a known ligand from its receptor. This is an experimental value highly dependent on assay conditions.[6]

  • Ki (Inhibition constant): An absolute measure of the binding affinity of an inhibitor. It is derived from the IC50 and is independent of assay conditions, allowing for comparison across different experiments.[6][7]

  • Kd (Equilibrium dissociation constant): The direct measure of affinity from saturation or kinetic experiments.

  • ka (Association rate constant): The rate at which the ligand binds to the receptor.

  • kd (Dissociation rate constant): The rate at which the ligand-receptor complex dissociates.

The following diagram outlines the general workflow for characterizing a novel compound's binding affinity, a process that moves from initial screening to detailed kinetic and thermodynamic analysis.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Data Analysis & Validation TargetSelection Hypothetical Target Selection (e.g., GPCRs, Kinases based on scaffold) AssayDevelopment Assay Development (Select radioligand, buffer conditions) TargetSelection->AssayDevelopment Informed by literature RadioligandAssay Competitive Radioligand Binding Assay (IC50 -> Ki) AssayDevelopment->RadioligandAssay DataAnalysis Data Analysis (Cheng-Prusoff, Schild Plot) RadioligandAssay->DataAnalysis SPR_Screen Surface Plasmon Resonance (SPR) (Direct Kd, Kinetics) SPR_Screen->DataAnalysis ITC_Screen Isothermal Titration Calorimetry (ITC) (Direct Kd, Thermodynamics) ITC_Screen->DataAnalysis CrossValidation Cross-Validation (Compare results from multiple methods) DataAnalysis->CrossValidation SAR Structure-Activity Relationship (SAR) Informs next synthesis cycle CrossValidation->SAR

Caption: High-level workflow for binding affinity determination.

Part 2: The Workhorse of Affinity Screening: Competitive Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive gold standard for measuring the affinity of a ligand for its receptor.[8] In a competitive assay, we measure the ability of our unlabeled test compound (5-(4-methoxyphenyl)oxazol-2-amine) to compete with a known radiolabeled ligand for binding to the target receptor.

Causality Behind Experimental Choices
  • Why use a filtration assay? This method is ideal for membrane-bound receptors, as the membrane fragments containing the receptors are easily trapped on glass fiber filters, allowing for efficient separation of the bound radioligand from the unbound.

  • Why use the Cheng-Prusoff equation? The experimentally derived IC50 is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation provides a crucial correction to calculate the Ki, an intrinsic property of the inhibitor, allowing for valid comparisons between studies.[6][7][9] The equation is: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Culture cells expressing the target receptor to near confluence.

  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.

  • Centrifuge the homogenate to pellet the cell membranes (e.g., 20,000 x g for 20 minutes at 4°C).

  • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

  • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

2. Assay Setup:

  • Perform the assay in a 96-well plate with a final volume of 200 µL.

  • Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound (5-(4-methoxyphenyl)oxazol-2-amine).

  • Total Binding Wells: Contain membranes, radioligand, and buffer (no competitor).

  • Non-specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known, non-radioactive ligand to saturate the receptors.[10]

  • Test Compound Wells: Contain membranes, radioligand, and a range of concentrations of 5-(4-methoxyphenyl)oxazol-2-amine (e.g., 10 concentrations over a 5-log unit range).

3. Incubation and Filtration:

  • Add the prepared membranes to each well to initiate the binding reaction.

  • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Counting and Data Analysis:

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity (in counts per minute, CPM) trapped on each filter using a scintillation counter.

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

  • Calculate the Ki value using the Cheng-Prusoff equation.[7][11]

G MembranePrep 1. Prepare Receptor Membranes (Homogenization & Centrifugation) PlateSetup 2. Set Up 96-Well Plate (Total, NSB, Test Compound Wells) MembranePrep->PlateSetup Incubation 3. Incubate to Equilibrium (Membranes + Radioligand + Competitor) PlateSetup->Incubation Filtration 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Counting 5. Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis 6. Analyze Data (IC50 -> Ki Calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Real-Time Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time monitoring of binding events.[12][13] It provides not only the equilibrium affinity (KD) but also the kinetic rate constants (ka and kd), offering deeper insight into the binding mechanism.

Causality Behind Experimental Choices
  • Why use SPR? To understand the dynamics of the interaction. A compound might have a good affinity (low KD) due to a very fast "on-rate" (ka) or a very slow "off-rate" (kd). This information is critical for predicting in vivo efficacy, as a slow off-rate can lead to prolonged target engagement.

  • Why immobilize the receptor? In small molecule studies, the larger binding partner (the receptor) is typically immobilized on the sensor chip to maximize the mass change signal upon binding of the smaller analyte (the drug).[12]

G cluster_0 SPR Principle LightSource Light Source Prism Prism LightSource->Prism Polarized Light SensorChip Sensor Chip (Gold Surface) Receptor Immobilized Prism->SensorChip Total Internal Reflection Detector Detector SensorChip->Detector Reflected Light SPR_Angle Binding changes refractive index, shifting the SPR angle. Detector->SPR_Angle Measures Angle of Minimum Reflectivity FlowCell Analyte Flow ->

Caption: Principle of Surface Plasmon Resonance (SPR).

Detailed Experimental Protocol: SPR Analysis

1. Receptor Immobilization:

  • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

  • Activate the chip surface (e.g., using EDC/NHS chemistry).

  • Inject the purified receptor protein over the surface to achieve covalent immobilization. A prerequisite is a stable and highly active immobilized protein.[5]

  • Deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the receptor to subtract bulk refractive index changes.

2. Binding Analysis:

  • Prepare a series of concentrations of 5-(4-methoxyphenyl)oxazol-2-amine in running buffer (e.g., HBS-EP).

  • Inject the analyte solutions sequentially over the reference and active flow cells at a constant flow rate.

  • Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the analyte binds to the immobilized receptor.

  • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in signal as the analyte dissociates.

3. Data Analysis:

  • The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the reference channel signal.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka and kd.

  • The equilibrium dissociation constant (KD) is then calculated as KD = kd / ka .

Part 4: The Thermodynamic Profile: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding.[14][15] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event. This provides a complete thermodynamic profile of the interaction without the need for labels or immobilization.

Causality Behind Experimental Choices
  • Why use ITC? To obtain the most accurate KD and to understand the driving forces of the interaction. ITC is the only technique that directly measures the enthalpy of binding (ΔH).[16] From this, the entropy (ΔS) can be calculated, providing a full picture of what drives the binding—whether it's favorable enthalpic interactions (like hydrogen bonds) or entropic effects (like the hydrophobic effect).

  • Why is this important? Lead optimization can be guided by thermodynamics. For example, improving hydrogen bonding networks can enhance enthalpy, while displacing water molecules from a hydrophobic pocket can improve entropy.

Conceptual Workflow: ITC Experiment
  • Setup: The purified receptor is placed in the sample cell, and a concentrated solution of 5-(4-methoxyphenyl)oxazol-2-amine is loaded into a titration syringe.

  • Titration: Small aliquots of the ligand are injected into the sample cell.

  • Heat Measurement: With each injection, the binding reaction occurs, generating or absorbing a small amount of heat that is precisely measured by the instrument relative to a reference cell.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a model to determine the KD, the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Part 5: Data Synthesis and Interpretation

Data from multiple orthogonal assays provides the highest confidence in the determined binding affinity.

ParameterRadioligand AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output IC50ka, kdΔH, n
Calculated Affinity KiKD (kd/ka)KD
Key Advantage High throughput, high sensitivityReal-time kinetics, label-freeThermodynamic profile, label-free, in-solution
Primary Limitation Indirect measurement, potential for radiolabel artifactsRequires protein immobilizationRequires larger amounts of pure protein

A crucial step in validating competitive antagonism is the Schild analysis . This involves performing agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) should yield a straight line with a slope of 1 for a simple competitive antagonist, providing a robust validation of the mechanism.[1][3][17]

Conclusion

Determining the receptor binding affinity of a novel compound like 5-(4-methoxyphenyl)oxazol-2-amine is a multi-faceted process that requires careful experimental design and data interpretation. By employing a strategic combination of techniques—starting with robust screening via radioligand binding assays and progressing to detailed kinetic and thermodynamic characterization with SPR and ITC—researchers can build a comprehensive and reliable profile of their molecule's interaction with its target. This foundational knowledge is indispensable for validating its biological activity and paving the way for its development as a potential therapeutic agent.

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives Source: IJMPR URL: [Link]

  • Title: ITC Assay Service for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research Source: TA Instruments URL: [Link]

  • Title: Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism Source: N/A URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: Radioligand binding assays Source: Bio-protocol URL: [Link]

  • Title: Isothermal titration calorimetry in drug discovery Source: PubMed URL: [Link]

  • Title: Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments Source: PubMed URL: [Link]

  • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: N/A URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC URL: [Link]

  • Title: IC50 Source: Wikipedia URL: [Link]

  • Title: Small Molecule Immunosensing Using Surface Plasmon Resonance Source: MDPI URL: [Link]

  • Title: The Schild regression in the process of receptor classification Source: N/A URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Schild equation Source: Wikipedia URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: N/A URL: [Link]

  • Title: A beginner's guide to surface plasmon resonance Source: The Biochemist - Portland Press URL: [Link]

  • Title: Competitive Antagonism Source: N/A URL: [Link]

Sources

Methodological & Application

Synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The described method is a variation of the well-established Bredereck reaction, which involves the condensation of an α-haloketone with urea. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also insights into the underlying chemical principles and critical process parameters. The protocol is designed to be a self-validating system, ensuring reproducibility and high-purity yields.

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Its isosteric relationship with the 2-aminothiazole moiety, a common pharmacophore, has driven interest in the synthesis of novel 2-aminooxazole derivatives for the exploration of new chemical space and the development of potential therapeutics.[1] The title compound, 5-(4-Methoxyphenyl)oxazol-2-amine, incorporates the 4-methoxyphenyl group, a common feature in many pharmacologically active molecules, making it a target of interest for further structural modifications and biological screening.

This document outlines a reliable and efficient synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine, starting from the readily available 2-bromo-1-(4-methoxyphenyl)ethan-1-one. The causality behind each experimental step is explained to provide a deeper understanding of the reaction and to empower researchers to troubleshoot and adapt the protocol as needed.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 2-bromo-1-(4-methoxyphenyl)ethan-1-one and urea.

Reaction_Scheme reactant1 2-bromo-1-(4-methoxyphenyl)ethan-1-one product 5-(4-Methoxyphenyl)oxazol-2-amine reactant1->product + Urea (Ethanol, Reflux) reactant2 Urea

Caption: Overall reaction for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
2-bromo-1-(4-methoxyphenyl)ethan-1-oneC₉H₉BrO₂229.07≥98%Major Chemical Co.
UreaCH₄N₂O60.06≥99%Major Chemical Co.
Ethanol (Absolute)C₂H₅OH46.07≥99.5%Major Chemical Co.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01≥99.5%Major Chemical Co.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLCMajor Chemical Co.
HexaneC₆H₁₄86.18HPLCMajor Chemical Co.
Deionized WaterH₂O18.02-In-house

Note: All reagents should be used as received without further purification.

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Synthesis Procedure

Synthesis_Workflow start Start step1 1. Dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one and urea in ethanol. start->step1 step2 2. Reflux the reaction mixture for 4-6 hours. step1->step2 step3 3. Monitor reaction progress by TLC. step2->step3 step4 4. Cool the reaction to room temperature. step3->step4 step5 5. Concentrate the mixture under reduced pressure. step4->step5 step6 6. Neutralize with saturated NaHCO₃ solution. step5->step6 step7 7. Extract the product with ethyl acetate. step6->step7 step8 8. Dry the organic layer over anhydrous Na₂SO₄. step7->step8 step9 9. Purify the crude product by column chromatography. step8->step9 end End step9->end

Caption: Step-by-step workflow for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine.

Step 1: Reaction Setup In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (2.29 g, 10 mmol) and urea (1.20 g, 20 mmol) in 50 mL of absolute ethanol. The use of a two-fold excess of urea helps to drive the reaction to completion.

Step 2: Reflux Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically.

Step 3: Reaction Monitoring Monitor the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (2-bromo-1-(4-methoxyphenyl)ethan-1-one) spot and the appearance of a new, more polar product spot indicates the progression of the reaction. Visualize the spots under a UV lamp.

Step 4: Work-up Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

Step 5: Neutralization and Extraction To the resulting residue, add 50 mL of deionized water and carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step is crucial to neutralize any hydrobromic acid formed during the reaction. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Step 6: Drying and Concentration Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 7: Purification Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact eluent composition should be determined by TLC analysis. Combine the fractions containing the pure product and evaporate the solvent to yield 5-(4-Methoxyphenyl)oxazol-2-amine as a solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
Yield Typically 60-75%
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the methoxy protons, aromatic protons, oxazole ring proton, and amine protons.
¹³C NMR Signals corresponding to the methoxy carbon, aromatic carbons, and oxazole ring carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₀H₁₀N₂O₂ (m/z = 190.07).

Mechanistic Insights

The formation of the 2-aminooxazole ring from an α-haloketone and urea is a classic example of a heterocyclization reaction. The proposed mechanism involves the initial nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration.

Reaction_Mechanism start Starting Materials: 2-bromo-1-(4-methoxyphenyl)ethan-1-one + Urea intermediate1 Nucleophilic attack of urea on carbonyl carbon start->intermediate1 intermediate2 Formation of a tetrahedral intermediate intermediate1->intermediate2 intermediate3 Intramolecular cyclization: Attack of the other urea nitrogen on the α-carbon intermediate2->intermediate3 intermediate4 Elimination of HBr intermediate3->intermediate4 intermediate5 Dehydration to form the oxazole ring intermediate4->intermediate5 product Product: 5-(4-Methoxyphenyl)oxazol-2-amine intermediate5->product

Caption: Proposed reaction mechanism for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine.

Understanding this mechanism is crucial for optimizing reaction conditions. For instance, the use of a protic solvent like ethanol facilitates the proton transfer steps involved in the reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction, low reaction temperature.Ensure the reaction is refluxing properly. Extend the reaction time and monitor by TLC. Check the purity of starting materials.
Formation of multiple byproducts Side reactions due to prolonged heating or impurities.Optimize the reaction time. Purify the starting materials if necessary. Adjust the purification conditions (e.g., eluent system for chromatography).
Difficulty in purification Co-elution of product with impurities.Try a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine. By following the outlined steps and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for their research endeavors in drug discovery and development. The provided characterization data and troubleshooting guide will further aid in achieving high-purity yields and successful outcomes.

References

  • Kumar, A., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mascitti, V., et al. (2010). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Bredereck, H., & Gompper, R. (1954). Synthesen in der Purin-Reihe, IV. Über die Darstellung von Imidazolen aus α-Halogen-ketonen und Amidinen. Chemische Berichte.
  • Tomi, I. H. R., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Dissolving 5-(4-Methoxyphenyl)oxazol-2-amine for Cell Culture Assays: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive guide provides a detailed protocol and best practices for the dissolution of 5-(4-Methoxyphenyl)oxazol-2-amine for use in cell-based assays. Due to its presumed low aqueous solubility, a common challenge for oxazole-based compounds, proper preparation of stock solutions is critical for experimental success, reproducibility, and the generation of reliable data. This document outlines a validated workflow using Dimethyl Sulfoxide (DMSO) as the primary solvent, including the preparation of high-concentration stock solutions, serial dilution for working concentrations, and critical considerations for vehicle controls and solvent cytotoxicity. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust methodology grounded in established cell culture principles.

Introduction and Scientific Context

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 5-(4-Methoxyphenyl)oxazol-2-amine, with its specific substitutions, is a compound of interest for screening in various cell-based models. However, like many heterocyclic aromatic compounds, it is expected to be poorly soluble in aqueous solutions such as cell culture media.

Improper dissolution can lead to compound precipitation, inaccurate concentration calculations, and high variability in experimental results. Therefore, the use of an appropriate organic solvent to create a concentrated stock solution is standard procedure.[3] This guide focuses on Dimethyl Sulfoxide (DMSO), the most widely used solvent for such applications, and addresses the critical balance between achieving complete dissolution and minimizing solvent-induced cellular artifacts.[4]

Physicochemical Properties and Solvent Selection

Understanding the properties of 5-(4-Methoxyphenyl)oxazol-2-amine is the first step in developing a successful dissolution protocol.

PropertyValue / Expected CharacteristicRationale & Significance
Molecular Formula C₁₀H₁₀N₂O₂Confirmed chemical composition.
Molecular Weight 190.2 g/mol Essential for calculating mass needed for stock solutions.[5]
Appearance White to off-white powder/solidTypical for purified small organic molecules.
Aqueous Solubility Predicted to be lowThe aromatic rings (methoxyphenyl and oxazole) confer a hydrophobic character, making it unlikely to dissolve directly in aqueous media at concentrations required for most assays.
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar compounds. It is miscible with water and cell culture media, facilitating the preparation of working solutions.[4][6]
The Critical Role of DMSO and Its Cellular Impact

DMSO is the industry standard for solubilizing compounds for high-throughput screening and cell-based assays.[4] However, it is not biologically inert and can exert physiological effects on cells.

  • Low Concentrations (<0.1%): Generally considered safe for most cell lines with minimal impact on cell viability or function.[7][8]

  • Moderate Concentrations (0.1% - 1.0%): May induce cellular stress, affect differentiation, or alter gene expression in sensitive cell types.[7][9] The duration of exposure is also a critical factor.[10]

  • High Concentrations (>1.0%): Often associated with significant cytotoxicity, membrane damage, and can act as a confounding factor in experimental outcomes.[6][7]

Causality: The decision to use DMSO is based on its superior solubilizing power for hydrophobic molecules. The subsequent imperative to keep its final concentration in the culture medium as low as possible (ideally ≤0.1%) is to ensure that the observed cellular effects are due to the test compound and not the solvent vehicle.[11] Therefore, a preliminary DMSO toxicity assay is highly recommended for each new cell line or experimental setup.

Experimental Protocols

These protocols provide a step-by-step methodology for preparing and using 5-(4-Methoxyphenyl)oxazol-2-amine in a typical cell culture experiment. All steps involving open containers of sterile liquids should be performed in a certified Class II biological safety cabinet using aseptic technique.

Protocol 1: Preparation of a 10 mM Master Stock Solution

The preparation of a highly concentrated master stock is crucial for accurate and repeatable dilutions.[3] A 10 mM stock is a common starting point.

Materials:

  • 5-(4-Methoxyphenyl)oxazol-2-amine (MW: 190.2 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 190.2 g/mol x 1000 mg/g = 1.902 mg

  • Weighing: Carefully weigh out 1.902 mg of 5-(4-Methoxyphenyl)oxazol-2-amine powder and place it into a sterile tube.

    • Expert Tip: Weighing small quantities can be inaccurate. It is often better to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO (e.g., 5.26 mL for 10 mg to make a 10 mM stock) to minimize weighing errors.

  • Dissolution: Aseptically add 1 mL of sterile DMSO to the tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Troubleshooting: If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied. Always check for precipitation after the solution returns to room temperature.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C for long-term stability. This prevents repeated freeze-thaw cycles which can lead to compound degradation.[3]

Workflow for Stock Solution Preparation

cluster_prep Protocol 1: Master Stock Preparation calc 1. Calculate Mass (e.g., 1.902 mg for 1 mL of 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve store 5. Aliquot & Store at -20°C dissolve->store

Caption: Workflow for preparing a concentrated master stock solution.

Protocol 2: Preparing Working Solutions and Dosing Cells

This protocol describes the serial dilution of the master stock into cell culture medium to achieve the desired final concentrations for treating cells. A vehicle control is essential for a self-validating experiment.[12]

Materials:

  • 10 mM Master Stock of 5-(4-Methoxyphenyl)oxazol-2-amine in DMSO

  • Cultured cells in a multi-well plate (e.g., 96-well plate)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile, low-retention pipette tips and tubes for dilution

Procedure:

  • Determine Final Concentrations: Decide on the range of concentrations to test (e.g., 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM).

  • Intermediate Dilution (Recommended): To avoid pipetting very small volumes, first create an intermediate stock by diluting the 10 mM master stock 1:100 in sterile culture medium to create a 100 µM solution.

    • Example: Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. The DMSO concentration is now 1%.

  • Serial Dilutions: Perform serial dilutions from the 100 µM intermediate stock.

    • To make a 50 µM solution: Mix 100 µL of the 100 µM solution with 100 µL of medium.

    • To make a 10 µM solution: Mix 20 µL of the 100 µM solution with 180 µL of medium.

    • Continue this process to generate all desired concentrations.

  • Vehicle Control Preparation: The vehicle control must contain the same final concentration of DMSO as the highest concentration test wells.

    • If your highest test concentration is 100 µM (prepared from the 1:100 intermediate dilution), the final DMSO concentration in the well will be 1%. Your vehicle control should therefore be culture medium with 1% DMSO.

    • If you add 10 µL of a 100 µM working solution to 90 µL of medium in a well, the final compound concentration is 10 µM and the final DMSO is 0.1%. Your vehicle control should contain 0.1% DMSO. It is crucial to maintain a constant final DMSO concentration across all wells, including the vehicle control. [11]

  • Cell Dosing: Carefully remove the existing medium from the cells and replace it with the medium containing the various concentrations of 5-(4-Methoxyphenyl)oxazol-2-amine or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).[13]

Serial Dilution and Dosing Workflow

Caption: Serial dilution scheme for preparing working solutions from a master stock.

References

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Kloverpris, H. N., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Gürtler, A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • Practice Procedures for Making Stock Solution. [Link]

  • Vinken, M., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • ResearchGate. (2018). Can Chloroform be used as a solvent in cytotoxicity test in cell culture instead of DMSO. [Link]

  • de Lacerda, L. B., et al. (2015). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • bioRxiv. (2026). Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. [Link]

  • PubChem. [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine. [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

  • ResearchGate. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. [Link]

  • NextSDS. 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine. [Link]

  • The Royal Society of Chemistry. Li MedChemComm Supporting Information. [Link]

  • SciSpace. (1909). A new synthesis of oxazole derivatives. [Link]

  • Pouramiri, B., et al. (2019). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. PMC. [Link]

  • Journal of the Serbian Chemical Society. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

  • Kim, D., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. PMC. [Link]

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Application Note: HPLC Method Development and Validation for the Quantification of 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

5-(4-Methoxyphenyl)oxazol-2-amine is a highly relevant synthetic intermediate and pharmacophore in medicinal chemistry. Structurally, it consists of an oxazole ring substituted with a primary amine at the 2-position and an electron-donating 4-methoxyphenyl group at the 5-position.

Mechanistic Insight for Chromatography: The successful development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires a deep understanding of the analyte's physicochemical properties. The presence of the 2-amino group and the oxazole nitrogen renders the molecule a weak base (estimated pKa ~4.5). The 4-methoxyphenyl moiety imparts moderate lipophilicity (estimated LogP ~2.0).

When analyzing basic compounds on standard silica-based columns, analysts frequently encounter severe peak tailing. This is caused by secondary ion-exchange interactions between the positively charged basic analyte and negatively charged, unreacted surface silanols (pKa ~3.5–4.5) on the stationary phase. To mitigate this, we implemented a low-pH strategy using Trifluoroacetic acid (TFA), which acts as an ion-pairing agent while fully protonating (neutralizing) the residual silanols, as recommended for1[1].

Experimental Protocol & Method Development

Column Selection and Justification

An end-capped, high-purity Type-B silica column (Waters XBridge Shield RP18) was selected. End-capping minimizes residual silanols, which is critical for maintaining peak symmetry for basic analytes. The embedded polar group in the Shield RP18 phase provides alternative selectivity and prevents phase collapse in highly aqueous conditions.

Mobile Phase Optimization
  • Mobile Phase A (0.1% TFA in Water, pH ~2.0): At this pH, the analyte is fully protonated, ensuring a single, consistent ionization state. TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated amine to enhance retention on the C18 phase.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Acetonitrile (ACN) was chosen over methanol due to its lower viscosity (resulting in lower system backpressure) and superior UV transparency, enabling clean baseline profiles during gradient elution.

Step-by-Step Sample Preparation Protocol
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(4-Methoxyphenyl)oxazol-2-amine reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate to dissolve completely, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to HPLC injection to protect the column frit.

Optimized Chromatographic Conditions

We utilized a 2[2] to ensure robust elution of the main peak alongside any potential polar or non-polar impurities.

Table 1: Chromatographic Parameters

ParameterSetting
Column Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (Scanning 200-400 nm)

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial Hold
8.04060Linear Gradient
10.01090Linear Gradient
12.01090Isocratic Wash
12.19010Return to Initial
15.09010Re-equilibration

Self-Validating System Suitability Test (SST)

To ensure the method operates as a self-validating system, a System Suitability Test must be executed and passed prior to any sample analysis. This guarantees the chromatographic system is fit-for-purpose on the day of analysis.

Step-by-Step SST Execution:

  • Equilibration: Pump the initial mobile phase (90% A / 10% B) through the column for at least 15 column volumes (approx. 20 minutes) until the baseline stabilizes.

  • Blank Injection: Inject 10 µL of diluent to confirm the absence of ghost peaks or carryover.

  • SST Injections: Inject the 100 µg/mL Working Standard Solution five consecutive times.

  • Decision Gate: Proceed with sample analysis only if the parameters meet the criteria in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Purpose
Retention Time (RT) 6.2 ± 0.2 minEnsures consistent mobile phase delivery and column chemistry
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions
Theoretical Plates (N) ≥ 5000Verifies column efficiency and physical bed integrity
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler reproducibility and integration parameters

Method Validation (ICH Q2(R2) Compliance)

The method was rigorously validated according to the latest 3[3], demonstrating its reliability for quantitative analysis.

  • Specificity: Blank and placebo matrices showed no interfering peaks at the analyte RT. PDA peak purity analysis confirmed the 5-(4-Methoxyphenyl)oxazol-2-amine peak was spectrally homogeneous (Purity Angle < Purity Threshold).

  • Linearity & Range: Evaluated from 25 µg/mL to 150 µg/mL (25% to 150% of nominal concentration). The linear regression analysis yielded an R² of 0.9998.

  • Accuracy: Recovery studies were performed by spiking the analyte into placebo at three levels (50%, 100%, 150%). Mean recoveries ranged from 99.2% to 100.8%.

  • Precision: Method repeatability was established via six independent preparations of the 100 µg/mL standard, yielding an RSD of 0.85%.

Table 4: Summary of ICH Q2(R2) Validation Results

Validation ParameterResult ObtainedICH Q2(R2) Target Criteria
Specificity No interference at 6.2 minPeak purity verified
Linearity R² = 0.9998R² ≥ 0.999
Accuracy (Recovery) 99.2% - 100.8%98.0% - 102.0%
Repeatability 0.85% RSD (n=6)≤ 2.0% RSD
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)

Visualizations

HPLC_Method_Dev A 1. Physicochemical Profiling Analyte: Basic (pKa ~4.5), Lipophilic B 2. Stationary Phase Selection End-capped C18 (Minimize silanol interactions) A->B C 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) for Ion-Pairing B->C D 4. Gradient & UV Tuning Optimize Resolution & Extract at 254 nm C->D E 5. ICH Q2(R2) Validation System Suitability & Performance Metrics D->E

Fig 1: Step-by-step logical workflow for HPLC method development of basic compounds.

Validation_Protocol Core ICH Q2(R2) Validation Spec Specificity (Blank/Placebo) Core->Spec Lin Linearity (R² > 0.999) Core->Lin Acc Accuracy (98-102% Recovery) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec Sens Sensitivity (LOD/LOQ via S/N) Core->Sens

Fig 2: Core analytical validation parameters per ICH Q2(R2) guidelines.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Source: sigmaaldrich.
  • Source: chromatographyonline.

Sources

Application Note: Integration and Evaluation of 5-(4-Methoxyphenyl)oxazol-2-amine in High-Throughput Screening Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Pharmacophore Rationale

In modern high-throughput screening (HTS) campaigns, the selection of robust, lead-like scaffolds is critical to minimizing false positives and accelerating hit-to-lead optimization. 5-(4-Methoxyphenyl)oxazol-2-amine represents a highly valuable building block and screening library compound.

Historically, 2-aminothiazoles have been heavily utilized in drug discovery; however, they frequently flag as Pan-Assay Interference Compounds (PAINS) due to non-specific reactivity with intracellular thiols (e.g., glutathione) and are prone to metabolic oxidation at the sulfur atom[1].

The Causality of Scaffold Selection: Isosteric replacement of the thiazole sulfur with an oxygen atom to form a 2-aminooxazole fundamentally resolves these liabilities[1]. This substitution lowers the ClogP (enhancing aqueous solubility) and eliminates the oxidizable sulfur, while preserving the critical hydrogen-bond donor/acceptor geometry required for engaging kinase ATP-binding pockets[1][2]. Furthermore, the 4-methoxyphenyl substituent provides a hydrophobic anchor for π -stacking interactions, while the methoxy group acts as an electron-donating moiety that favorably tunes the pKa of the oxazole nitrogen.

Physicochemical Profiling & Assay Compatibility

Before introducing 5-(4-Methoxyphenyl)oxazol-2-amine into an automated HTS environment, its physicochemical properties must be profiled to anticipate its behavior in aqueous assay buffers.

Table 1: Physicochemical & HTS Profiling Data
ParameterValue / ProfileHTS Implication & Causality
Molecular Weight 190.20 g/mol Fragment/Lead-like; allows room for structural elaboration while maintaining high ligand efficiency.
ClogP ~2.1Excellent aqueous solubility; significantly reduces the risk of colloidal aggregation in screening buffers.
H-Bond Donors/Acceptors 1 / 3Highly favorable for targeting hinge-region interactions in kinases or protein-protein interfaces.
PAINS Liability LowAvoids non-specific electrophilic reactivity common in its thiazole counterparts[1].
Autofluorescence Moderate (UV/Blue)Necessitates the use of Time-Resolved (TR-FRET) or luminescent assay formats to prevent optical interference.

Primary HTS Protocol: TR-FRET Kinase Inhibition Assay

Rationale: Small heterocyclic aromatics like 5-(4-Methoxyphenyl)oxazol-2-amine can exhibit intrinsic fluorescence that overlaps with standard fluorophores, leading to false readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background autofluorescence from the library compound to decay, isolating the specific emission from the long-lived lanthanide chelate (e.g., Europium or Terbium)[3][4].

Step-by-Step Methodology (384-Well Format)

1. Reagent Preparation & Buffer Formulation

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Tween-20.

  • Causality: The inclusion of 0.01% Tween-20 is critical. Small hydrophobic molecules can form colloidal aggregates in aqueous solutions, artificially inhibiting enzymes by non-specific sequestration. The detergent disrupts these colloids, ensuring true 1:1 stoichiometric binding between the oxazole derivative and the target.

2. Compound Dispensing (Acoustic Liquid Handling)

  • Action: Use an Echo acoustic dispenser to transfer 50 nL of 5-(4-Methoxyphenyl)oxazol-2-amine (from a 10 mM DMSO stock) directly into dry 384-well low-volume plates.

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct, contact-free dilution, maintaining the compound's solubility in 100% DMSO until the exact moment of aqueous buffer introduction.

3. Enzyme & Substrate Addition

  • Action: Dispense 5 µL of the target kinase (e.g., SYK) into the assay plate. Incubate for 15 minutes at room temperature. Add 5 µL of ATP/biotinylated-substrate mix to initiate the reaction.

  • Causality: Pre-incubating the enzyme with the compound before ATP addition allows the 2-aminooxazole to reach thermodynamic equilibrium with the target, which is essential for accurately calculating binding kinetics and preventing competitive displacement artifacts.

4. Reaction Termination & Detection

  • Action: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) acceptor.

  • Causality: EDTA halts the reaction instantly, creating a stable snapshot of kinase activity. The Europium/APC pair provides a massive Stokes shift, further insulating the assay from the oxazole's native absorbance profile[3].

5. Self-Validating System Readout

  • Action: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm (Europium) and 665 nm (APC). Calculate the Z'-factor using positive (100% inhibition) and negative (DMSO only) controls.

  • Causality: The assay is only deemed trustworthy if the Z′≥0.6 . This statistical parameter guarantees that the assay's dynamic range and variance are robust enough to distinguish true oxazole hits from baseline noise[4].

Orthogonal Validation: Phenotypic CellTiter-Glo Assay

Rationale: Biochemical hits must be validated in a cellular context to confirm membrane permeability and rule out TR-FRET quenching artifacts. The CellTiter-Glo (CTG) assay measures intracellular ATP as a proxy for metabolic viability using a luciferase-based luminescent readout, which is completely orthogonal to fluorescence[4].

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., 2,000 cells/well) in opaque white 384-well tissue culture plates.

    • Causality: Opaque white plates are mandatory for luminescence to prevent optical crosstalk (bleed-through) between adjacent wells, ensuring high-fidelity data.

  • Compound Treatment: Pin-tool transfer 5-(4-Methoxyphenyl)oxazol-2-amine into the wells to achieve a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CTG reagent. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Causality: Temperature equilibration is vital because luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skewed IC₅₀ calculations.

Data Visualization & Hit Triage Workflow

To systematically evaluate 5-(4-Methoxyphenyl)oxazol-2-amine and its analogs, the following triage cascade ensures that only high-confidence, biologically active compounds advance to lead optimization.

HTS_Workflow Primary Primary Screen TR-FRET Assay Triage Hit Triage Inhibition > 50%, Z' > 0.6 Primary->Triage Counter Counter-Screen Fluorophore Interference Triage->Counter DoseResp Dose-Response 10-Point IC50 Titration Counter->DoseResp Orthogonal Orthogonal Validation CellTiter-Glo Phenotypic DoseResp->Orthogonal

Figure 1: High-throughput screening triage cascade for 2-aminooxazole hit validation.

References

[3] Title: A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. Source: PubMed (J Biomol Screen. 2003). URL:

[1] Title: 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Source: PubMed Central (ACS Med Chem Lett. 2020). URL:

[4] Title: Development of a time-resolved fluorescence resonance energy transfer ultra-high throughput screening assay targeting SYK and FCER1G interaction. Source: PubMed (SLAS Discov. 2024). URL:

[2] Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Source: PubMed (Pharmaceuticals. 2022). URL:

Sources

Application Note: In Vivo Dosing Strategies for 5-(4-Methoxyphenyl)oxazol-2-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: Formulation, Pharmacokinetics, and Self-Validating In Vivo Methodologies

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I frequently encounter challenges when transitioning lipophilic, low-molecular-weight heterocyclic tool compounds from in vitro screening to in vivo murine models. 5-(4-Methoxyphenyl)oxazol-2-amine (5-MPOA) is a highly versatile primary amine derivative belonging to the 5-aryloxazol-2-amine scaffold.

Extensive structure-activity relationship (SAR) studies have demonstrated that the 5-aryloxazol-2-amine pharmacophore exhibits potent polypharmacology, primarily acting as a dual-context modulator:

  • 5-Lipoxygenase (5-LOX) Inhibition: The oxazole core, particularly when substituted with a para-methoxy or para-fluoro phenyl group, effectively blocks 5-LOX catalytic activity, halting the conversion of arachidonic acid into pro-inflammatory leukotrienes [1].

  • FLT3-ITD Kinase Inhibition: In oncology, this same structural moiety has been identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), specifically the internal tandem duplication (ITD) mutant driving Acute Myeloid Leukemia (AML) cell proliferation [2].

Because 5-MPOA suffers from high hepatic first-pass metabolism and poor aqueous solubility—a hallmark of un-substituted oxazol-2-amines—rigid, templated dosing protocols often fail. This guide establishes custom, self-validating in vivo dosing strategies tailored specifically to the physicochemical realities of 5-MPOA.

Formulation and Physicochemical Grounding

The fundamental barrier to dosing 5-MPOA is its lipophilicity. If introduced into an aqueous vehicle without proper cosolvents, the compound will rapidly crystallize, leading to erratic pharmacokinetics and localized tissue necrosis at the injection site.

To ensure reproducibility, we bypass standard saline solutions and utilize route-specific vehicles designed to maximize bioavailability while minimizing vehicle toxicity.

Table 1: Optimized Formulation Strategies for 5-MPOA
RouteVehicle CompositionPreparation Causality & RationaleMax Solubility
Topical Acetone / Olive Oil (4:1 v/v)Acetone rapidly disrupts the stratum corneum for dermal penetration. Olive oil acts as a permeation enhancer and prevents the drug from crystallizing on the skin surface upon acetone evaporation.50 mg/mL
Intraperitoneal (IP) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDMSO provides primary solvation. The step-wise addition of PEG300 and Tween-80 creates a micellar suspension that prevents drug precipitation when finally diluted with aqueous saline.10 mg/mL
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in dH₂OFor systemic exposure without the GI toxicity of high-DMSO vehicles, this creates a homogenous, viscous suspension. Ideal for chronic (daily) dosing regimens.20 mg/mL (Suspension)

Mechanistic Pathways & Target Validation

Before executing the protocols, it is critical to understand the biological cascades we are manipulating. The diagrams below map the specific pathways inhibited by 5-MPOA in our two primary murine models.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate LT Leukotrienes (LTA4, LTB4) LOX->LT Catalysis Edema Ear Edema (Inflammation) LT->Edema Mediates Drug 5-MPOA (Inhibitor) Drug->LOX Blocks

Mechanism of 5-MPOA in blocking 5-LOX-mediated arachidonic acid conversion to leukotrienes.

G FLT3 FLT3-ITD (Mutant Kinase) STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K Proliferation AML Cell Proliferation STAT5->Proliferation PI3K->Proliferation Drug 5-MPOA (Inhibitor) Drug->FLT3 Direct Binding

5-MPOA inhibition of FLT3-ITD signaling pathways leading to reduced AML cell proliferation.

In Vivo Dosing Protocols (Step-by-Step)

To ensure scientific integrity, every protocol described here operates as a self-validating system . An experiment is only considered valid if the internal control gates are met, ensuring that negative results are due to drug pharmacology, not assay failure.

Protocol A: Topical Efficacy in Arachidonic Acid (AA)-Induced Ear Edema

Rationale: Oral administration of 5-aryloxazol-2-amines often fails to achieve sufficient skin partitioning due to rapid hepatic clearance [1]. Topical administration directly interrogates 5-LOX inhibition at the site of inflammation.

Materials:

  • Male CD-1 mice (6–8 weeks old).

  • Arachidonic Acid (AA) solution: 2 mg/ear dissolved in acetone.

  • 5-MPOA formulated in Acetone/Olive Oil (4:1 v/v).

  • Positive Control: Zileuton (FDA-approved 5-LOX inhibitor).

Step-by-Step Methodology:

  • Acclimation & Baseline: Anesthetize mice lightly with isoflurane. Measure the basal thickness of the right ear using a digital micrometer.

  • Pre-treatment (T = -30 min): Apply 20 µL of 5-MPOA solution (e.g., 1 mg/ear) topically to the inner and outer surfaces of the right ear. Apply vehicle only to the negative control cohort.

    • Causality: Pre-treatment allows the compound to penetrate the stratum corneum and occupy the 5-LOX active site prior to the introduction of the exogenous substrate.

  • Induction (T = 0): Apply 20 µL of the AA solution (2 mg) to the right ear of all mice to trigger the arachidonic acid cascade.

  • Measurement (T = +60 min): Euthanize the mice. Re-measure the right ear thickness. Use a 6 mm biopsy punch to collect ear tissue for downstream Myeloperoxidase (MPO) activity assays.

Self-Validation Gate (Assay QC): The assay is only valid if the Vehicle + AA cohort exhibits an absolute ear thickness increase of ≥0.15 mm compared to baseline. If this threshold is not met, the AA has likely oxidized, and the data must be discarded.

Protocol B: Systemic Efficacy in MV4-11 AML Xenograft Model

Rationale: MV4-11 cells harbor the FLT3-ITD mutation, making them exquisitely sensitive to FLT3 inhibitors [2]. To achieve the sustained plasma concentrations required for tumor penetration, systemic IP dosing is utilized to bypass the variable gastrointestinal absorption seen in early-stage murine formulations.

Materials:

  • Female NOD/SCID gamma (NSG) mice (6–8 weeks old).

  • MV4-11 cell line (Matrigel suspension, 5×106 cells/mouse).

  • 5-MPOA formulated in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Step-by-Step Methodology:

  • Inoculation (Day 0): Inject 5×106 MV4-11 cells subcutaneously into the right flank of the NSG mice.

  • Tumor Monitoring & Randomization: Monitor tumor growth via caliper measurements ( Volume=[length×width2]/2 ). Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice into Vehicle, 5-MPOA (15 mg/kg), and 5-MPOA (30 mg/kg) cohorts.

  • Dosing Regimen: Administer 5-MPOA via IP injection once daily (QD) for 21 consecutive days.

    • Causality: IP administration of this specific micellar formulation ensures a consistent Cmax​ and avoids the precipitation in the acidic environment of the stomach that plagues basic oxazole amines.

  • Endpoint Analysis: On Day 21 post-randomization, sacrifice the mice. Excise tumors for weight measurement and Western blot analysis of Cleaved Caspase-3 (apoptosis marker) and p-STAT5 (FLT3 pathway inhibition).

Self-Validation Gate (Assay QC): The xenograft model is considered successfully engrafted and valid only if the Vehicle-treated control tumors reach a minimum volume of 1000 mm³ by Day 21. Failure to reach this volume indicates poor cell viability at inoculation.

Quantitative Data Summaries

To benchmark your experimental results, refer to the expected efficacy metrics derived from the pharmacological profile of the 5-aryloxazol-2-amine class.

Table 2: Efficacy Metrics and Statistical Readouts
Murine ModelTarget PathwayPrimary ReadoutValidation Gate (Assay QC)Expected 5-MPOA Effect
AA-Induced Ear Edema (CD-1 Mice)5-LOXEar thickness ( Δ mm) & MPO activityVehicle + AA must induce ≥0.15 mm swelling vs. basal.Dose-dependent reduction in edema (comparable to 1 mg Zileuton) [1].
MV4-11 Xenograft (NSG Mice)FLT3-ITDTumor Volume (mm³) & Cleaved Caspase-3Vehicle tumors must reach 1000 mm³ by Day 21.>50% Tumor Growth Inhibition (TGI) at 30 mg/kg IP [2].

References

  • Suh JH, Yum EK, Cho YS. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chem Pharm Bull (Tokyo). 2015;63(8):573-578.[Link]

  • Kim HJ, Ryu H, Song JY, Hwang SG, Jalde SS, Choi HK, Ahn J. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules. 2020;25(21):5154.[Link]

Troubleshooting & Optimization

Technical Support Center: Formulating 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical PK/PD Investigators.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of substituted oxazoles during early-stage drug development. This guide is specifically engineered to address the physicochemical hurdles associated with 5-(4-Methoxyphenyl)oxazol-2-amine , providing mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your assays and in vivo studies succeed.

Mechanistic Overview: The Solubility Challenge

To successfully formulate 5-(4-Methoxyphenyl)oxazol-2-amine, we must first deconstruct its molecular architecture. The 2-aminooxazole core is a well-documented bioisostere of 2-aminothiazole. Replacing the sulfur atom with an oxygen atom generally lowers the partition coefficient (ClogP) and improves baseline aqueous solubility while preventing metabolic oxidation .

However, the addition of the 4-methoxyphenyl group at the 5-position introduces significant lipophilicity. This functional group increases the crystal lattice energy, driving down aqueous solubility. Furthermore, the 2-amino group is only weakly basic (predicted pKa ~4.1–4.5). At physiological pH (7.4), the molecule is almost entirely un-ionized. This lack of ionization, combined with high lipophilicity, guarantees rapid precipitation when the compound is diluted from DMSO stock solutions into standard aqueous buffers.

Formulation Decision Pathway

Select your formulation strategy based on the specific phase of your experimental workflow.

FormulationWorkflow Start 5-(4-Methoxyphenyl)oxazol-2-amine (Poorly Soluble Weak Base) InVitro In Vitro Assays (Biochemical / Cell-based) Start->InVitro Phase InVivo In Vivo PK / Efficacy (Animal Models) Start->InVivo Phase Cosolvent Co-solvent System (DMSO / Tween-80) InVitro->Cosolvent Prevent precipitation IV_IP IV / IP Route InVivo->IV_IP PO Oral (PO) Route InVivo->PO Cyclo Cyclodextrin Complexation (HP-β-CD) IV_IP->Cyclo Salt Salt Formation (pH < 4.0, HCl/Mesylate) IV_IP->Salt PO->Salt ASD Amorphous Solid Dispersion (HPMCAS Matrix) PO->ASD

Decision tree for formulation strategies based on assay requirements.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from DMSO into my biochemical assay buffer (pH 7.4). How can I maintain solubility without killing my cells/enzymes? Causality: The sudden shift from a highly organic environment (DMSO) to an aqueous environment forces the un-ionized, lipophilic 4-methoxyphenyl moiety to aggregate to minimize contact with water. Solution: Utilize a step-down co-solvent approach. Pre-mix your DMSO stock with a non-ionic surfactant like Tween-80 (0.1% - 0.5% final concentration) before adding it to the buffer. The surfactant forms micelles that shield the lipophilic tail of the molecule. Ensure the final DMSO concentration remains below 1% v/v to prevent cytotoxicity.

Q2: We are moving to Intravenous (IV) dosing in mice. The co-solvent approach causes hemolysis and toxicity. What is the best alternative? Causality: High concentrations of surfactants (like Cremophor EL or Tween) can cause severe hypersensitivity or hemolysis in vivo. Solution: Employ Cyclodextrin Complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The 4-methoxyphenyl ring of your compound fits perfectly into this cavity, masking its lipophilicity from the aqueous environment without requiring toxic surfactants .

Q3: For oral (PO) efficacy models, the free base shows erratic, low exposure. How do we overcome dissolution-rate limited absorption? Causality: While the weak base (pKa ~4.5) will ionize and dissolve in the acidic stomach (pH 1.2), it will rapidly precipitate upon entering the neutral pH of the intestine (pH 6.5), preventing absorption. Solution: Formulate an Amorphous Solid Dispersion (ASD) using a polymer matrix like HPMCAS. The polymer prevents the compound from organizing back into a stable crystal lattice in the intestine, maintaining a supersaturated state long enough for intestinal absorption to occur.

Quantitative Formulation Data

The following table summarizes the expected performance of various formulation strategies for 5-(4-Methoxyphenyl)oxazol-2-amine.

Formulation StrategyTarget RouteExpected Solubility LimitPhysiological CompatibilityKey Mechanism of Solubilization
10% DMSO / 5% Tween-80 In Vitro / IP~1 - 5 mg/mLLow (Cytotoxic >1% DMSO)Micellar encapsulation
20% HP-β-CD in Saline IV / IP~5 - 15 mg/mLHigh (Well tolerated IV)Hydrophobic cavity inclusion
pH 3.0 Citrate Buffer PO (Gavage)~10 - 20 mg/mLModerate (GI irritation risk)Ionization of 2-amino group
HPMCAS Solid Dispersion PO (Capsule)Apparent supersaturationHighCrystal lattice disruption

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol below includes a built-in self-validation step. Do not proceed to biological testing without confirming formulation success.

Protocol A: Preparation of 20% w/v HP-β-CD Inclusion Complex (For IV/IP Dosing)

This method leverages thermodynamic complexation to shield the lipophilic moiety.

  • Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it completely in 800 µL of sterile saline to create a 20% w/v vehicle.

  • Addition: Add 5 mg of 5-(4-Methoxyphenyl)oxazol-2-amine powder directly to the vehicle.

  • Thermodynamic Driving: Sonicate the suspension in a water bath at 37°C for 45 minutes.

    • Causality: The applied heat and kinetic energy overcome the crystal lattice energy of the solid drug, allowing the lipophilic 4-methoxyphenyl group to thermodynamically partition into the hydrophobic cavity of the cyclodextrin.

  • Equilibration: Allow the solution to cool to room temperature on an orbital shaker for 2 hours to ensure complexation equilibrium.

  • Self-Validation Step (Critical): Centrifuge the sample at 10,000 x g for 10 minutes.

    • Validation: If a visible pellet forms, the compound has exceeded the cyclodextrin's complexation capacity. You must extract the supernatant and analyze it via HPLC against a standard curve to determine the exact dissolved concentration before dosing. Additionally, analyze the supernatant via Dynamic Light Scattering (DLS). A monodisperse peak <10 nm confirms true molecular inclusion, whereas peaks >100 nm indicate unstable colloidal aggregation.

Protocol B: Solvent-Shift Amorphous Solid Dispersion (For Oral Dosing)

This method traps the drug in a high-energy amorphous state to prevent intestinal precipitation.

  • Dissolution: Dissolve 10 mg of 5-(4-Methoxyphenyl)oxazol-2-amine and 90 mg of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in 2 mL of a Methanol/Dichloromethane (1:1 v/v) solvent mixture. Ensure complete dissolution (clear solution).

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator under vacuum at 40°C until a dry film forms.

    • Causality: Rapid solvent depletion prevents the drug molecules from organizing into their low-energy, highly insoluble crystalline lattice. Instead, they are kinetically trapped in a high-energy amorphous state, dispersed molecularly within the HPMCAS polymer chains.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to remove residual organic solvents.

  • Self-Validation Step (Critical): Scrape the resulting powder and perform Powder X-Ray Diffraction (PXRD).

    • Validation: A successful ASD will present as a broad "halo" on the diffractogram. If you observe sharp diffraction peaks, the compound has phase-separated and crystallized, meaning the formulation will fail in vivo. If crystalline peaks are present, increase the polymer-to-drug ratio to 15:1.

References

  • Juhás, M., Bachtíková, A., Nawrot, D. E., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Pharmaceuticals (Basel), 2022, 15(5), 580. Available at:[Link]

  • Pieroni, M., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." Journal of Medicinal Chemistry, 2020, 63(13), 7392-7421. Available at:[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. "Cyclodextrins in drug delivery: an updated review." AAPS PharmSciTech, 2005, 6(2), E329-E357. Available at:[Link]

Technical Support Center: Troubleshooting the Synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important oxazole derivative. Here, we provide in-depth, evidence-based troubleshooting advice and detailed experimental protocols to help you optimize your reaction outcomes and achieve higher yields and purity.

Introduction to the Synthesis

The synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine typically proceeds via a Hantzsch-type condensation reaction between 2-bromo-1-(4-methoxyphenyl)ethan-1-one and urea. This method, while effective, can be prone to issues such as low yields, incomplete reactions, and the formation of difficult-to-remove impurities. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Formation

Question: I am observing a significant amount of unreacted starting materials or no desired product in my reaction mixture. What steps can I take to improve the reaction conversion?

Answer: Incomplete conversion is a frequent issue that can often be resolved by systematically optimizing the reaction conditions. Here are several parameters to investigate:

  • Temperature: The Hantzsch synthesis of 2-aminooxazoles often requires heating to proceed at an efficient rate. If you are running the reaction at room temperature and observing poor conversion, a gradual increase in temperature is recommended. However, be aware that excessive heat can promote the formation of side products. It is advisable to conduct small-scale trials at various temperatures to determine the optimal balance for your specific setup.

  • Reaction Time: It is possible the reaction has not been allowed to run to completion. Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), is crucial to determine the optimal reaction time.

  • Solvent: The choice of solvent plays a critical role in the reaction's success. While alcohols like ethanol and methanol are commonly used, the solubility of both the starting materials and the product should be considered. For the synthesis of 5-aryl-2-aminooxazoles, a mixture of ethanol and water has been shown to be effective in some cases.[1]

  • Purity of Starting Materials: Ensure that both the 2-bromo-1-(4-methoxyphenyl)ethan-1-one and urea are of high purity. α-Haloketones can be unstable and may decompose over time, so using a fresh or recently purified batch is recommended. Impurities in the urea can also lead to unwanted side reactions.

Issue 2: Formation of Side Products and Impurities

Question: My crude product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: The primary side reactions in this synthesis include the formation of isomeric oxazoles and other heterocyclic systems. Understanding the potential for these side products is key to their prevention.

  • Formation of Imidazole Byproducts: Under certain conditions, the reaction can favor the formation of an imidazole ring system instead of the desired oxazole. This is particularly a risk if there are impurities or if the reaction conditions are not carefully controlled.

  • Competing Reactions: In some variations of the Hantzsch synthesis, especially in one-pot, multi-component reactions, side reactions between the starting materials can occur.

  • Minimizing Side Products:

    • Control of pH: Maintaining a slightly acidic to neutral pH can favor the formation of the oxazole over other heterocyclic byproducts.

    • Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. An excess of one reactant may lead to the formation of side products.

    • Purification: If side products do form, they can often be removed through careful purification. Recrystallization is often effective for removing minor impurities. For more complex mixtures, silica gel column chromatography may be necessary.

Issue 3: Challenges in Product Isolation and Purification

Question: I am having difficulty isolating and purifying my 5-(4-Methoxyphenyl)oxazol-2-amine. What are the recommended procedures?

Answer: Effective isolation and purification are crucial for obtaining a high-purity final product. Here are some best practices:

  • Precipitation: A common and effective method for purifying 2-aminooxazole products is precipitation. Since these compounds are often poorly soluble in water, pouring the reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate, can neutralize any hydrohalide salt formed during the reaction, causing the desired product to precipitate.[2] The precipitate can then be collected by vacuum filtration.

  • Recrystallization: For further purification, recrystallization from a suitable solvent is recommended. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature. Ethanol/water mixtures are often a good starting point.

  • Column Chromatography: For challenging separations where recrystallization is not sufficient, silica gel column chromatography is a powerful tool. A solvent system of hexane and ethyl acetate, with a gradient elution, is typically effective for separating the desired 2-aminooxazole from less polar impurities.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine

This protocol is a generalized procedure based on the Hantzsch oxazole synthesis.

Materials:

  • 2-bromo-1-(4-methoxyphenyl)ethan-1-one

  • Urea

  • Ethanol

  • 5% Aqueous Sodium Carbonate Solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1 equivalent) and urea (1.5 equivalents).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution while stirring.

  • A precipitate of the crude product should form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Allow the crude product to air dry.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 5-(4-Methoxyphenyl)oxazol-2-amine to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizing the Process

Reaction Mechanism

reaction_mechanism 2-bromo-1-(4-methoxyphenyl)ethan-1-one 2-bromo-1-(4-methoxyphenyl)ethan-1-one Intermediate_A Intermediate_A 2-bromo-1-(4-methoxyphenyl)ethan-1-one->Intermediate_A + Urea Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Intramolecular Nucleophilic Attack 5-(4-Methoxyphenyl)oxazol-2-amine 5-(4-Methoxyphenyl)oxazol-2-amine Intermediate_B->5-(4-Methoxyphenyl)oxazol-2-amine Dehydration

Caption: Proposed reaction mechanism for the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine.

Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Product check_sm Check Purity of Starting Materials start->check_sm optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time check_solvent Evaluate Solvent System start->check_solvent purification Improve Purification Technique start->purification

Caption: Decision tree for troubleshooting low yield in the synthesis.

Purification Workflow

purification_workflow crude_product Crude Product precipitation Precipitation with Na2CO3 soln. crude_product->precipitation filtration1 Vacuum Filtration precipitation->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 column_chromatography Column Chromatography (if needed) filtration2->column_chromatography If impurities persist pure_product Pure 5-(4-Methoxyphenyl)oxazol-2-amine filtration2->pure_product column_chromatography->pure_product

Caption: A typical workflow for the purification of 5-(4-Methoxyphenyl)oxazol-2-amine.

Quantitative Data Summary

ParameterRecommended ConditionExpected Outcome
Urea Stoichiometry 1.5 - 2.0 equivalentsDrives the reaction to completion, minimizes unreacted α-bromoketone.
Reaction Temperature Reflux in ethanolEnsures a reasonable reaction rate.
Purification Method Precipitation followed by recrystallizationTypically yields product with >95% purity.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., ... & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(8), 1435-1441.
  • BenchChem (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • BenchChem (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Krasavin, M. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in chemistry, 6, 53.
  • Pawar, S. S., & Rindhe, S. S. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 272-286.
  • Xu, C., & Sutherland, J. D. (2020). Photoredox chemistry in the synthesis of 2-aminoazoles implicated in prebiotic nucleic acid replication.
  • Wikipedia contributors. (2024, February 24). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia.
  • Pandey, J., & Tiwari, V. K. (2006). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. HETEROCYCLES, 68(1), 127-141.
  • Bakr, R. B., & El-Serwy, W. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • The Royal Society of Chemistry. (n.d.).
  • Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC advances, 13(35), 24093-24111.
  • Králová, P., Slaninová, J., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS omega, 4(22), 19539-19548.
  • Warad, I., Al-Noaimi, M., & Hammouti, B. (2017). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine.
  • Yamada, K., Muguruma, Y., & Itoh, T. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1684-1691.
  • Boukattaya, F., Soukria, M., M’barek, Y., Abdelhedi, M., & Ammar, H. (2017).
  • Králová, P., Slaninová, J., & Soural, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS omega, 4(22), 19539-19548.
  • Utepova, I. A., & Charushin, V. N. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (Het)aryl Halides and Amines, Respectively. Molecules, 27(6), 1968.
  • Pauk, K., & Stodůlka, R. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2955.
  • BenchChem (2025).
  • González-Orive, A., & de la Fuente, J. A. (2024). Bifunctional Azido(thio)ureas from an O-Protected 2-Amino-2-deoxy-d-glucopyranose: Synthesis and Structural Analyses. Molecules, 29(23), 5109.
  • Baxendale, I. R., & Ley, S. V. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in solution-phase synthesis. Organic & Biomolecular Chemistry, 3(17), 3173-3177.

Sources

Technical Support Center: Mitigating Oxidative Degradation of 5-(4-Methoxyphenyl)oxazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on stability issues regarding electron-rich heterocyclic active pharmaceutical ingredients (APIs). 5-(4-Methoxyphenyl)oxazol-2-amine is a notoriously vulnerable compound. The electron-donating methoxy group, paired with the inherently reactive 2-aminooxazole core, raises the molecule's Highest Occupied Molecular Orbital (HOMO) energy. This makes it highly susceptible to electrophilic attack by singlet oxygen and reactive oxygen species (ROS).

This guide provides a self-validating framework to troubleshoot, understand, and definitively prevent the oxidative degradation of this compound in solution.

Section 1: Troubleshooting & FAQs

Q1: Why does my 5-(4-Methoxyphenyl)oxazol-2-amine solution rapidly discolor and lose potency even when stored at 4°C? A: Discoloration (often shifting to yellow or brown) is a hallmark of oxazole ring cleavage. Oxazoles are highly susceptible to auto-oxidation mediated by singlet oxygen[1]. The degradation mechanism typically proceeds via a [4+2] cycloaddition of oxygen across the oxazole ring, forming an unstable endoperoxide intermediate[1]. This intermediate rapidly undergoes C-C bond cleavage at the C-4 position, yielding ring-opened degradation products such as substituted amides, nitriles, or isocyanides[2]. The 4-methoxyphenyl substituent further stabilizes these ring-opened products, driving the degradation thermodynamically forward[1]. Lowering the temperature to 4°C slows the kinetics but cannot halt the thermodynamic drive if dissolved oxygen is present.

OxidationMechanism A 5-(4-Methoxyphenyl) oxazol-2-amine B Singlet Oxygen [4+2] Cycloaddition A->B C Endoperoxide Intermediate B->C D C-C Bond Cleavage (C-4 Position) C->D E Ring-Opened Products D->E

Caption: Singlet oxygen-mediated [4+2] cycloaddition and oxazole ring cleavage mechanism.

Q2: How can I effectively remove dissolved oxygen to establish a self-validating zero-oxidation baseline? A: Standard sonication or brief nitrogen bubbling is insufficient for highly sensitive aminoxazoles. You must employ rigorous degassing techniques to remove headspace and dissolved oxygen[3]. For aqueous or mixed-solvent formulations, sparging with high-purity Argon (which is heavier than Nitrogen and displaces oxygen more effectively) for at least 30 minutes is required. For absolute baseline validation in organic solvents, the Freeze-Pump-Thaw (FPT) method is the gold standard. By measuring the dissolved oxygen (DO) concentration before and after (target < 0.1 ppm), you create a self-validating protocol where the absence of degradation directly correlates with the verified absence of DO.

Q3: Which antioxidants are most effective for this specific compound, and what is the causality behind their selection? A: Antioxidant selection must target two specific degradation pathways: free radical propagation and metal-catalyzed oxidation[4].

  • Chain-Breaking Antioxidants (e.g., BHT, Ascorbic Acid): These intercept peroxyl radicals before they can attack the electron-rich oxazole core. Ascorbic acid acts as a potent radical scavenger in aqueous systems[3].

  • Chelating Agents (e.g., EDTA, Citrate): Trace transition metals (Fe2+, Cu2+) catalyze the generation of ROS from dissolved oxygen. Chelators form sterically hindered complexes with these metals, preventing them from initiating the oxidation cascade[3]. Using a synergistic combination (e.g., Ascorbic Acid + EDTA) addresses both the initiation (metals) and propagation (radicals) phases.

Q4: Does laboratory lighting contribute to this degradation? A: Yes. Oxazole rings readily undergo photolysis and photochemical transformations[2]. Ambient laboratory light (especially UV and blue light) can act as a photosensitizer, exciting ground-state triplet oxygen into highly reactive singlet oxygen, which directly attacks the oxazole ring[5]. Solutions must be prepared under yellow light or immediately transferred to actinic (amber) glassware to block wavelengths below 500 nm.

Section 2: Quantitative Data & Antioxidant Selection

To systematically select the right protective excipients, compare their mechanisms and optimal concentrations. The following table synthesizes the standard quantitative parameters for formulating stable aminoxazole solutions.

Excipient / StrategyMechanism of ActionOptimal ConcentrationTarget Environment
BHT (Butylated hydroxytoluene)Radical scavenger (chain-breaking)0.01% - 0.1% (w/v)Organic / Lipid formulations
L-Methionine Sacrificial oxygen scavenger10 - 50 mMAqueous / Biologics[3]
Ascorbic Acid Water-soluble radical scavenger0.1% - 1.0% (w/v)Aqueous solutions[3]
EDTA Transition metal chelation0.01% - 0.05% (w/v)Aqueous / Mixed solvents[3]
Argon Sparging Physical displacement of O₂N/A (Flow rate: 100 mL/min)All solvent systems

Section 3: Step-by-Step Experimental Protocols

To ensure trust and reproducibility, follow these self-validating workflows. Do not skip the verification steps, as they ensure the integrity of your experimental setup.

Protocol A: The Freeze-Pump-Thaw (FPT) Degassing Method

Purpose: To achieve >99.9% removal of dissolved oxygen in organic solvents prior to dissolving the API.

  • Preparation: Place the desired volume of solvent (e.g., anhydrous DMSO) into a Schlenk flask. Add a magnetic stir bar. Seal with a high-vacuum stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid. Causality: Freezing prevents solvent evaporation during the vacuum phase, while forcing dissolved gases out of the solvent lattice.

  • Pump: Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 5-10 minutes to evacuate the headspace, removing the oxygen that was expelled during freezing.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the liquid nitrogen and let it thaw in a room-temperature water bath. You will observe gas bubbles escaping the liquid as it melts.

  • Iterate: Repeat steps 2-4 for a minimum of three cycles, or until no further gas bubbles are observed during the thaw phase.

  • Inert Atmosphere: After the final thaw, backfill the flask with ultra-high purity (UHP) Argon.

Protocol B: Synergistic Formulation Preparation

Purpose: To compound 5-(4-Methoxyphenyl)oxazol-2-amine in a protective aqueous matrix.

  • Solvent Prep: Prepare a buffer solution (e.g., 50 mM Phosphate buffer, pH 6.5). Causality: Mildly acidic to neutral pH minimizes base-catalyzed hydrolysis while maintaining amine protonation equilibrium.

  • Chelation: Add 0.05% (w/v) EDTA to the buffer. Stir until dissolved. Causality: EDTA sequesters trace metals that would otherwise catalyze the conversion of dissolved oxygen into highly reactive hydroxyl radicals[3].

  • Degassing: Sparge the buffer with UHP Argon for 30 minutes using a glass dispersion frit.

  • Antioxidant Addition: Add 0.1% (w/v) Ascorbic Acid while maintaining a continuous Argon blanket over the headspace.

  • API Dissolution: Protect the vessel from light (wrap in aluminum foil or use yellow light). Introduce the 5-(4-Methoxyphenyl)oxazol-2-amine and stir until completely dissolved.

  • Storage: Filter through a 0.22 µm PTFE syringe filter directly into argon-purged amber glass vials. Seal with PTFE-lined septa.

Workflow S1 1. Buffer Prep & Chelation S2 2. Argon Sparging (30 mins) S1->S2 S3 3. Antioxidant Addition S2->S3 S4 4. API Dissolution (Actinic Light) S3->S4 S5 5. Sterile Filtration & Argon Capping S4->S5

Caption: Step-by-step workflow for preparing oxidation-resistant aminoxazole solutions.

Sources

Technical Support Center: Optimizing LC-MS Parameters for 5-(4-Methoxyphenyl)oxazol-2-amine Detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the robust detection of 5-(4-Methoxyphenyl)oxazol-2-amine. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your method is not only effective but also scientifically sound and defensible.

Section 1: Analyte Properties & Initial Method Considerations

Understanding the physicochemical properties of 5-(4-Methoxyphenyl)oxazol-2-amine is the critical first step in developing a successful LC-MS method. Its structure dictates its behavior in both the chromatographic separation and the mass spectrometer source.

Key Structural Features:

  • Basic Amine Group (-NH2): The primary amine is the most influential functional group. It is a basic site that will readily accept a proton (protonate) in acidic conditions. This makes it ideal for positive mode electrospray ionization (ESI+). Its pKa will be a critical parameter for chromatographic method development.

  • Aromatic Systems: The presence of both a phenyl ring and an oxazole ring provides a degree of hydrophobicity and potential for π-π interactions with certain stationary phases.

  • Polar Moieties: The ether linkage (-OCH3) and the nitrogen and oxygen atoms within the oxazole ring contribute to the molecule's overall polarity.

This combination of a highly basic, polar amine with a moderately non-polar core structure means that multiple chromatographic strategies could be viable, each with distinct advantages and potential challenges.

PropertyEstimated Value / CharacteristicImplication for LC-MS Method Development
Molecular Formula C10H10N2O2---
Molecular Weight 190.20 g/mol The low molecular weight is well within the range of all standard mass spectrometers.
Key Functional Group Primary Aromatic AmineReadily protonated. Excellent candidate for ESI in positive ion mode (+ESI).[1][2]
Polarity Moderately Polar, BasicMay exhibit good retention in Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5]
Predicted pKa ~4-5 (for the amine group)Mobile phase pH is critical. To ensure consistent protonation and avoid peak tailing, the mobile phase pH should be at least 1.5-2 units below the pKa.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for chromatography: Reversed-Phase (RP) or HILIC?

For this molecule, Reversed-Phase (RP) chromatography is the recommended starting point. It is a robust and widely understood technique suitable for a vast range of moderately polar compounds.[4] However, if your analyte shows poor retention (eluting at or near the void volume) even with a highly aqueous starting mobile phase, HILIC is an excellent alternative.[3][7]

  • Reversed-Phase (RP) Logic: The methoxyphenyl group provides sufficient hydrophobicity for retention on a C18 or similar column. Using an acidic mobile phase (e.g., 0.1% formic acid) will protonate the amine group, making the analyte charged and polar. This typically ensures good peak shape and predictable behavior.

  • HILIC Logic: If the analyte is too polar for adequate RP retention, HILIC becomes the method of choice. HILIC utilizes a polar stationary phase with a high-organic mobile phase, which can also enhance desolvation efficiency in the ESI source, potentially boosting sensitivity.[3][8]

Q2: Which ionization mode and settings should I use?

Positive Electrospray Ionization (ESI+) is the unequivocal choice. The primary amine group is easily protonated to form a stable [M+H]+ ion.

  • Rationale: ESI is a soft ionization technique ideal for small molecules, preventing excessive fragmentation in the source.[2] Adding a volatile acid like formic acid to the mobile phase provides a source of protons, enhancing the ionization efficiency for basic compounds like this one.[1]

  • Starting Source Parameters: Begin with typical small molecule settings for your instrument. Optimize nebulizer gas, drying gas flow, and temperature to maximize the [M+H]+ signal.[8][9]

Q3: What are the expected parent and fragment ions for developing a Multiple Reaction Monitoring (MRM) method?

For quantitative analysis, tandem mass spectrometry (MS/MS) in MRM mode provides superior selectivity and sensitivity.[10][11]

  • Parent Ion (Q1): The protonated molecule, [M+H]+, at m/z 191.1.

  • Fragment Ions (Q3): The fragmentation of oxazole rings often involves cleavage of the ring itself.[12] Fragmentation can also occur at the bonds connecting the substituent groups. Infuse a standard solution of the analyte and perform a product ion scan on m/z 191.1 to identify the most stable and abundant fragment ions. Potential fragmentations could include losses related to the methoxy group or cleavages around the oxazole ring. Studies on similar oxazole derivatives show complex fragmentation patterns, often involving ring opening or loss of small neutral molecules like CO.[12][13][14][15]

Q4: How should I prepare my samples and standards?

The ideal sample solvent is the initial mobile phase of your chromatographic gradient.[16]

  • Rationale: Injecting a sample in a solvent significantly stronger (i.e., higher organic content in RP) than the mobile phase can cause severe peak distortion, such as fronting or splitting.[6][16][17] If the analyte is not soluble in the initial mobile phase, use the weakest solvent possible that ensures solubility and inject the smallest volume feasible.

  • Filtration: Always filter samples and standards through a 0.22 µm syringe filter to prevent particulates from blocking the column inlet frit.[16][18]

Section 3: Troubleshooting Guides

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: My peak for 5-(4-Methoxyphenyl)oxazol-2-amine is tailing severely. What are the causes and how do I fix it?

Peak tailing for a basic compound like this is a classic problem, most often caused by secondary interactions with the stationary phase.

Primary Cause: Silanol Interactions Most silica-based reversed-phase columns have residual, acidic silanol groups (Si-OH) on their surface. The protonated basic amine on your analyte can undergo strong, undesirable ionic interactions with deprotonated, negatively charged silanols (Si-O-), causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[18]

Troubleshooting Workflow:

G cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_hardware Step 2: Hardware & Column Check cluster_advanced Step 3: Advanced Solutions start Tailing Peak Observed ph_check Is Mobile Phase pH < 3? start->ph_check lower_ph Action: Lower pH with 0.1% Formic Acid. Rationale: Fully protonates analyte and suppresses silanol ionization. ph_check->lower_ph No buffer_check Is Tailing Persistent? ph_check->buffer_check Yes lower_ph->buffer_check add_buffer Action: Add a low-concentration buffer (e.g., 10 mM Ammonium Formate). Rationale: Buffer ions compete for active sites. buffer_check->add_buffer Yes column_check Is the column old or contaminated? buffer_check->column_check No add_buffer->column_check flush_column Action: Flush column with strong solvent or replace. Rationale: Removes adsorbed contaminants. column_check->flush_column Yes ecv_check Check for extra-column volume (dead volume). Rationale: Poor fittings or long tubing cause band broadening. column_check->ecv_check No guard_column Consider using a guard column. flush_column->guard_column guard_column->ecv_check column_chem Is tailing still an issue? ecv_check->column_chem change_column Action: Switch to a column with end-capping or an embedded polar group. Rationale: These phases shield silanols. column_chem->change_column Yes

Caption: Troubleshooting workflow for peak tailing.

Problem: Low Sensitivity / Signal Instability

Q: I have a weak or inconsistent signal. How can I improve sensitivity?

Low sensitivity is often a result of ion suppression or suboptimal ionization conditions. Ion suppression occurs when co-eluting components from the sample matrix compete with the analyte for ionization in the ESI source, reducing its signal.[19][20][21]

Primary Cause: Matrix Effects Endogenous components in biological samples (lipids, salts, proteins) or formulation excipients are notorious for causing ion suppression.[20] This effect is often most pronounced at the lower limit of quantitation (LLOQ).[20]

Optimization & Troubleshooting Workflow:

Step 1: Optimize MS Source Conditions Before suspecting matrix effects, ensure your instrument is performing optimally.

  • Protocol: Infuse a ~1 µg/mL solution of your analyte directly into the MS. Systematically adjust the source parameters (e.g., capillary voltage, gas flows, temperatures) to find the settings that yield the maximum, most stable signal for the [M+H]+ ion.[8][9]

Step 2: Diagnose Ion Suppression

  • Protocol: Perform a post-column infusion experiment. While continuously infusing your analyte solution post-column, inject a blank matrix extract (a sample without your analyte). A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting interferences that are causing ion suppression.[19]

Step 3: Mitigate Ion Suppression

G cluster_chrom Chromatographic Solutions cluster_sample_prep Sample Preparation Solutions start Low / Unstable Signal opt_ms Optimize MS Source Parameters (Gas, Temp, Voltage) start->opt_ms modify_grad Modify Gradient to Separate Analyte from Suppression Zone opt_ms->modify_grad If suppression is confirmed dilute Dilute the Sample (Reduces matrix load) opt_ms->dilute If suppression is confirmed change_col Try a Column with Different Selectivity (e.g., Phenyl, Pentafluorophenyl) modify_grad->change_col use_hilic Switch to HILIC to Invert Elution Order change_col->use_hilic spe Implement Solid-Phase Extraction (SPE) (More effective cleanup than protein precipitation) dilute->spe lle Use Liquid-Liquid Extraction (LLE) spe->lle

Caption: Workflow for diagnosing and mitigating low sensitivity.

Problem: Unstable Retention Time

Q: The retention time for my analyte is drifting between injections. What should I check?

Retention time (RT) stability is fundamental for reliable identification and quantification. Drifting RTs often point to issues with the column, mobile phase, or LC system hardware.[22]

Potential CauseDiagnostic CheckRecommended Solution
Insufficient Column Equilibration Is the RT drifting at the start of a run but stabilizing later? Is the column pressure stable before the first injection?Increase the column equilibration time between runs. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase Issues Was the mobile phase freshly prepared? Are you using a buffered mobile phase?Prepare fresh mobile phase daily.[6] If using buffers, ensure the pH is stable and there is no microbial growth. Avoid "topping off" old mobile phase bottles.[18]
Temperature Fluctuations Is the column compartment temperature controlled and stable?Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35-40 °C) to improve viscosity and mass transfer kinetics.[16]
Column Degradation Has the peak shape also started to deteriorate? Is the backpressure changing?The column may be nearing the end of its life. Replace it with a new one. Using a guard column can significantly extend the life of your analytical column.[16][22]
Pump/System Issues Is there evidence of leaks? Is the pump pressure fluctuating erratically?Check for leaks at all fittings. Degas the mobile phases thoroughly to prevent air bubbles in the pump heads.[6]

Section 4: Recommended Starting Protocols

These protocols are designed as robust starting points. Further optimization will be required based on your specific instrument, sample matrix, and analytical goals, in line with regulatory guidance such as that from the FDA.[23][24][25][26]

Protocol 1: Reversed-Phase Chromatography (Primary Recommendation)
ParameterRecommended SettingRationale & Notes
Column C18, 2.1 x 50 mm, < 3 µm (e.g., Waters Acquity BEH, Agilent Zorbax, Phenomenex Kinetex)A high-quality, end-capped C18 provides a good balance of retention and peak shape. Smaller particle sizes improve efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for +ESI and maintains a low pH to keep the analyte protonated and minimize silanol interactions.[27]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and favorable MS response. Methanol is a viable alternative.
Gradient 5% B to 95% B over 5 minutesA generic starting gradient. Adjust the slope and starting/ending percentages based on observed retention time.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure.
Injection Volume 1-5 µLKeep the volume low to minimize solvent effects, especially if the sample is not dissolved in the initial mobile phase.
MS Mode ESI Positive (+ESI)For the [M+H]+ ion.
Scan Type Full Scan (for initial method dev.) or MRM (for quantification)Use Full Scan to confirm the parent ion, then switch to MRM for sensitivity and selectivity.
MRM Transition m/z 191.1 → fragment ionDetermine the optimal fragment ion and collision energy experimentally.
Protocol 2: HILIC (Alternative Recommendation)
ParameterRecommended SettingRationale & Notes
Column Amide or bare silica, 2.1 x 50 mm, < 3 µmProvides polar retention mechanisms necessary for HILIC.[7][28][29]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterThe high organic content is the weak solvent in HILIC. The buffer provides ionic strength to improve peak shape.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 50:50 Acetonitrile:WaterWater is the strong eluting solvent in HILIC.
Gradient 95% A to 50% A over 5 minutesA typical HILIC gradient starts with high organic and increases the aqueous content.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImportant for reproducible retention in HILIC.
Injection Volume 1-2 µLHILIC is very sensitive to injection solvent. The sample must be dissolved in high organic, ideally matching Mobile Phase A.
MS Parameters Same as Reversed-Phase ProtocolThe high organic mobile phase may improve ESI desolvation and sensitivity.[3]

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules. Retrieved from [Link]

  • Waters. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved from [Link]

  • LCGC International. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. Retrieved from [Link]

  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • LCGC International. (2026, March 19). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • AMS Bio. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • ResearchGate. (2016, November 3). How to improve the sensitivity of a LCMS?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Journal of Separation Science. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Methods Templates. Retrieved from [Link]

  • PubMed. (2005, September 30). Fast separation and sensitive detection of carcinogenic aromatic amines by reversed-phase micro-liquid chromatography coupled with electrochemical detection. Retrieved from [Link]

  • SciSpace. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • ResearchGate. (2025, December 19). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • PubChem. (n.d.). [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1011-51-4,5-(4-METHOXYPHENYL)OXAZOLE. Retrieved from [Link]

  • Molbase. (2025, May 20). 5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (2025, December 30). CAS#:55241-58-2 | 5-[3-(4-methoxyphenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Development of LC/MS/MS Methods for the Analysis of Chemicals on US EPA. Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. Retrieved from [Link]

  • ACS Publications. (2020, August 5). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • DTU Research Database. (n.d.). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2017, January 13). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-Methoxyphenyl)-2-(pyridin-4-yl)oxazole — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. Retrieved from [Link]

  • ResearchGate. (2025, September 25). Development of LC-MS method for nitrosamine impurities separation and quantification. Retrieved from [Link]

Sources

resolving co-eluting impurities in 5-(4-Methoxyphenyl)oxazol-2-amine purification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of 5-(4-Methoxyphenyl)oxazol-2-amine. The methodologies and explanations provided are grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and successful implementation.

Introduction

5-(4-Methoxyphenyl)oxazol-2-amine is a heterocyclic compound of interest in medicinal chemistry.[1] Its purification is often complicated by the presence of structurally similar impurities that co-elute during chromatographic separation. These impurities can arise from starting materials, side reactions, or degradation.[2] This guide offers a systematic approach to diagnosing and resolving these co-elution issues, ensuring the isolation of a highly pure final product.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific problems encountered during the purification of 5-(4-Methoxyphenyl)oxazol-2-amine and provides actionable solutions.

Problem: My primary analytical method (e.g., RP-HPLC with UV detection) shows a single, symmetrical peak, but I suspect a co-eluting impurity.

  • Q1: How can I confirm the presence of a hidden co-eluting impurity?

    A single peak on a chromatogram does not definitively guarantee purity, as conventional methods like RP-HPLC with UV detection may not resolve structurally similar compounds.[3] The most reliable method to detect co-eluting species is mass spectrometry (MS).

    • High-Resolution Mass Spectrometry (HRMS): Analyzing the peak using an LC-MS system is the most definitive approach. If multiple compounds are co-eluting, the mass spectrum for that peak will reveal multiple distinct m/z values, confirming the presence of impurities.[3]

    • Peak Purity Analysis with Diode Array Detectors (DAD): If you are using a DAD, you can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.[4]

    • Focused Gradient Analysis: Running a very shallow, focused gradient around the elution time of your target peak can sometimes reveal a shoulder on the main peak that was not apparent with a steeper gradient.[3]

Problem: I have confirmed a co-eluting impurity. What are the initial steps to improve separation using my existing Reverse-Phase HPLC method?

  • Q2: How can I optimize my current RP-HPLC method to resolve the co-eluting peaks?

    Before exploring entirely new purification strategies, optimizing your existing RP-HPLC method is often the most efficient first step.[5]

    • Shallow the Gradient: To enhance resolution around your target peak, decrease the rate of change of the organic solvent concentration in your gradient.[3][6] For example, if your compound elutes at 40% B, try a gradient segment that changes from 35% to 45% B over a longer period.

    • Change the Organic Solvent: If you are using acetonitrile as the organic modifier (Mobile Phase B), switching to methanol, or vice versa, can alter the selectivity of the separation.[6] The different solvent properties can change the elution order and may resolve the co-eluting peaks.

    • Adjust Mobile Phase pH: The target molecule, 5-(4-Methoxyphenyl)oxazol-2-amine, contains an amine group, making its charge state pH-dependent. Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can significantly alter the retention times of both the target compound and the impurity, potentially leading to improved separation. It is crucial to operate within the pH stability range of your column.

    • Modify Column Temperature: Lowering the column temperature can increase retention and improve peak resolution, although it will also increase the analysis time. Conversely, increasing the temperature can decrease run time but may negatively impact resolution or cause degradation of sensitive compounds.[5]

    • Reduce Flow Rate: In most cases, lowering the flow rate will lead to narrower peaks and better resolution.[5]

Orthogonal Purification Strategies

If optimizing the existing RP-HPLC method fails to provide adequate separation, employing an orthogonal (different) separation technique is the next logical step.

  • Q3: What alternative chromatographic methods can I use if RP-HPLC optimization is unsuccessful?

    • Normal-Phase Chromatography (NPC): NPC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This technique separates compounds based on their polarity in a manner opposite to reverse-phase, making it an excellent orthogonal method.

    • Chiral Chromatography: If the co-eluting impurity is a stereoisomer of the target compound, chiral chromatography is necessary. Various chiral stationary phases (CSPs) are available, including those based on polysaccharides like amylose and cellulose, which have proven effective for separating enantiomers of azole compounds.[7][8][9][10] Both normal-phase and reverse-phase elution modes can be employed with chiral columns.[9]

  • Q4: Are there any non-chromatographic methods I can use for purification?

    • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics.[11] A systematic solvent screening is the first step. For compounds similar to 5-(4-Methoxyphenyl)oxazol-2-amine, solvents like benzene, 2-propanol, and ethanol have been used for recrystallization.[12][13][14]

      • Protocol 1: Cooling Crystallization:

        • Dissolve the crude compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Hot filtration can be used to remove any insoluble matter.[11]

        • Allow the solution to cool slowly to room temperature. To control the cooling rate, the flask can be placed in an insulated container.[11]

        • Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.[11]

        • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Acid-Base Extraction: Given the basic nature of the amine group in 5-(4-Methoxyphenyl)oxazol-2-amine, a liquid-liquid extraction based on pH adjustment can be an effective purification step, particularly for removing non-basic impurities.

      • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., dilute HCl). The target amine will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.

      • Separate the aqueous layer and basify it (e.g., with NaOH) to deprotonate the amine.

      • Extract the basified aqueous layer with a fresh portion of organic solvent.

      • Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.

FAQ: Understanding and Preventing Co-elution

  • Q5: What are the likely sources and structures of co-eluting impurities in the synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine?

    Impurities can originate from various sources:[2]

    • Starting Materials: Unreacted precursors from the synthesis.

    • Intermediates: Partially reacted compounds.

    • By-products: Formed from side reactions. Common synthetic routes to oxazoles can involve the reaction of acetylenes and nitriles, or the cyclization of precursors.[15] Side reactions could lead to regioisomers or other related heterocyclic structures. For instance, syntheses of related 5-aminopyrazoles from β-ketonitriles and hydrazines highlight the potential for isomer formation.[16]

    • Degradation Products: The product may degrade over time or under certain conditions (e.g., exposure to light, heat, or non-optimal pH).

  • Q6: How can I minimize the formation of these impurities during synthesis?

    Careful control of reaction conditions is key. This includes monitoring the reaction temperature, stoichiometry of reactants, and reaction time. Understanding the reaction mechanism can provide insights into potential side reactions and how to avoid them. For example, in the synthesis of 5-aminoisoxazoles via [3+2] cycloaddition, the in situ generation of nitrile oxides must be controlled to prevent dimerization.[17]

  • Q7: Can I use derivatization to improve the separation of my target compound from the impurity?

    Yes, derivatization can be a useful strategy. By reacting the amine group of your target compound with a suitable reagent, you can alter its chemical properties (e.g., polarity, UV absorbance), which may lead to better separation from the underivatized impurity. For example, chiral amines and amino alcohols have been successfully separated after derivatization to form 9-anthraldimines.[18] However, this adds extra steps to your overall process (derivatization and subsequent removal of the protecting group), so it should be considered when other methods have failed.

Data Presentation and Workflow Visualization

Table 1: Example HPLC Method Optimization Parameters

ParameterInitial ConditionOptimized Condition 1 (Shallow Gradient)Optimized Condition 2 (Solvent Change)
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5-95% B in 15 min35-45% B in 20 min5-95% B in 15 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 30°C25°C30°C

This table illustrates how a broad scouting gradient can be focused into a shallower gradient to improve separation, and how changing the organic solvent can be an alternative optimization step.[6]

Diagram 1: Troubleshooting Workflow for Co-eluting Impurities

CoElution_Workflow start Co-elution Suspected confirm Confirm with MS or DAD Peak Purity start->confirm confirm->start No optimize Optimize Existing RP-HPLC Method confirm->optimize Yes shallow Shallow Gradient optimize->shallow solvent Change Organic Solvent (ACN <=> MeOH) optimize->solvent ph Adjust Mobile Phase pH optimize->ph temp_flow Modify Temperature / Flow Rate optimize->temp_flow resolved1 Resolution Improved? shallow->resolved1 solvent->resolved1 ph->resolved1 temp_flow->resolved1 orthogonal Employ Orthogonal Strategy resolved1->orthogonal No end Pure Compound Isolated resolved1->end Yes npc Normal-Phase Chromatography orthogonal->npc chiral Chiral Chromatography orthogonal->chiral recrystal Recrystallization orthogonal->recrystal resolved2 Resolution Improved? npc->resolved2 chiral->resolved2 recrystal->resolved2 resolved2->end Yes reassess Re-evaluate Synthetic Route / Impurity ID resolved2->reassess No

Caption: Logical steps for tackling a co-elution problem.

This diagram outlines the systematic approach to resolving co-eluting impurities, starting from confirmation and method optimization to the application of orthogonal purification techniques.[3]

References

  • Kenari, M. E., Putman, J. I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at: [Link]

  • Google Patents. (n.d.). US3278382A - 2-amino-5-aryloxazoline compositions and methods of using same.
  • PMC. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • MDPI. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles... Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]

  • PubMed. (2017). Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Available at: [Link]

  • PMC. (n.d.). 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]

  • MDPI. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Available at: [Link]

  • Ural Federal University. (n.d.). REACTIONS OF 5-ARYLOXAZOLIDINES AND THEIR DERIVATIVES WITH NUCLEOPHILES. Available at: [Link]

  • IUCr. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Available at: [Link]

  • PMC. (n.d.). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Available at: [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Available at: [Link]

  • NextSDS. (n.d.). 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine. Available at: [Link]

  • ResearchGate. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

Sources

reducing background noise in 5-(4-Methoxyphenyl)oxazol-2-amine fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 5-MOA Assay Technical Support Center

As a Senior Application Scientist, I frequently encounter researchers struggling with signal-to-noise ratio (SNR) optimization in oxazole-based fluorescence assays. 5-(4-Methoxyphenyl)oxazol-2-amine (5-MOA) is a powerful, environment-sensitive pharmacophore and fluorescent building block. However, its unique photophysics make it highly susceptible to background noise if the assay environment is not strictly controlled.

This guide provides a deep dive into the causality of background noise, self-validating troubleshooting workflows, and field-proven protocols to rescue your SNR.

The Mechanistic Origins of Background Noise

To eliminate noise, we must first understand its physical origin. 5-MOA is an environment-sensitive molecule. In bulk aqueous solutions, its fluorescence is typically quenched due to hydrogen bonding and non-radiative decay pathways. However, [1].

This "turn-on" mechanism is excellent for target detection but introduces three distinct vectors for background noise:

  • Non-Specific Binding (NSB): The lipophilic 4-methoxyphenyl group drives the probe into off-target hydrophobic sinks, such as lipid bilayers, cell debris, or the hydrophobic pockets of carrier proteins like Bovine Serum Albumin (BSA).

  • Aggregation-Induced Scattering: 5-MOA has limited aqueous solubility. If the stock solution (usually in DMSO) is added too rapidly to the assay buffer, the probe forms micro-precipitates. These aggregates scatter excitation light (Rayleigh scattering) and can exhibit aggregation-induced emission (AIE).

  • Matrix Autofluorescence: Biological matrices often contain endogenous fluorophores (NADH, FAD) that overlap with the broad excitation/emission spectra typical of oxazole-2-amines.

Mechanism Probe 5-MOA Free Probe (Environment-Sensitive) Target Specific Target Binding (Hydrophobic Pocket) Probe->Target High Affinity OffTarget Off-Target Interactions (Lipid Membranes / BSA) Probe->OffTarget Hydrophobic Interaction Solvent Aqueous Solvent (Aggregation) Probe->Solvent Low Solubility Signal Specific Fluorescence (High Quantum Yield) Target->Signal Noise1 Background Noise (Non-specific Emission) OffTarget->Noise1 Noise2 Scattering / Quenching (Inner Filter Effect) Solvent->Noise2

Mechanistic pathways of 5-MOA signal generation versus background noise.

Self-Validating Diagnostic Workflow

Do not guess the source of your background noise; isolate it. A robust assay must be a self-validating system. Run the following tripartite control matrix before optimizing:

  • Control A (Matrix Blank): Assay Buffer + Biological Matrix (No 5-MOA). Purpose: Quantifies endogenous autofluorescence.

  • Control B (Probe Blank): Assay Buffer + 5-MOA (No Matrix, No Target). Purpose: Identifies probe aggregation and solvent scattering.

  • Control C (NSB Blank): Assay Buffer + Biological Matrix + 5-MOA (Target knocked out or blocked). Purpose: Isolates fluorescence caused by off-target hydrophobic binding.

Workflow Start High Background Noise in 5-MOA Assay Diag Identify Noise Source Start->Diag AutoF Autofluorescence (Matrix/Media) Diag->AutoF Blank check NSB Non-Specific Binding (Proteins/Lipids) Diag->NSB Protein titration Agg Probe Aggregation (Poor Solubility) Diag->Agg DLS / Visual inspect Action1 Shift Ex/Em Wavelengths or use TRF AutoF->Action1 Action2 Optimize Blocking (0.1% BSA / Tween-20) NSB->Action2 Action3 Increase Co-solvent (DMSO) or Filter Agg->Action3 Success Optimized Signal-to-Noise Ratio (SNR) Action1->Success Action2->Success Action3->Success

Workflow for diagnosing and resolving background noise in 5-MOA assays.

Step-by-Step Optimization Protocols

Protocol A: Eliminating Probe Aggregation (Solvent Optimization)

Because 5-MOA is highly hydrophobic, improper introduction into aqueous buffers causes immediate micro-precipitation.

  • Stock Preparation: Dissolve 5-MOA in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the assay buffer. Create an intermediate 100 µM working stock in 50% DMSO / 50% Assay Buffer.

  • Dropwise Addition: Add the intermediate stock to your final assay matrix dropwise while vortexing at medium speed. The final DMSO concentration should not exceed 5% (v/v) to prevent protein denaturation.

  • Filtration: If background persists in Control B, pass the final probe-buffer solution through a 0.22 µm PTFE syringe filter to remove micro-aggregates before adding it to the biological matrix.

Protocol B: Minimizing Non-Specific Binding (NSB)Oxazole dyes bind promiscuously to exposed hydrophobic regions of cellular structures and proteins[2]. We must mask these sites.
  • Blocking: Pre-incubate the biological matrix with a blocking buffer containing 0.1% (w/v) BSA and 0.05% (v/v) Tween-20 for 30 minutes at room temperature. Causality: BSA acts as a competitive sink for highly promiscuous lipids, while Tween-20 disrupts weak hydrophobic interactions between 5-MOA and off-target proteins.

  • Probe Incubation: Add the optimized 5-MOA solution (from Protocol A) and incubate in the dark for 15–30 minutes.

  • Stringent Washing: Wash the matrix three times with Assay Buffer containing 0.05% Tween-20.[2].

Quantitative Optimization Benchmarks

The following table summarizes the expected impact of various optimization parameters on the Signal-to-Noise Ratio (SNR) in a standard 5-MOA microplate assay.

Assay ConditionMatrix Autofluorescence (RFU)NSB Background (RFU)Specific Signal (RFU)Calculated SNR
Standard Buffer (No Additives) 1504,50012,0002.6
+ 0.1% BSA (Blocking) 1602,10011,8005.2
+ 0.05% Tween-20 (Washing) 1401,20011,5008.6
+ 5% DMSO (Solubility Control) 15580012,50013.1

Note: SNR is calculated as (Specific Signal - Matrix Autofluorescence) / (NSB Background - Matrix Autofluorescence).

Frequently Asked Questions (FAQs)

Q: Why does my background fluorescence increase steadily over time during continuous-read kinetic assays? A: This is a classic symptom of probe partitioning. Over time, the free 5-MOA in the aqueous phase slowly intercalates into the lipid bilayers of cells or liposomes in your matrix. Because the lipid bilayer is a hydrophobic environment, the probe "turns on," steadily increasing the background. To resolve this, read the assay at a fixed endpoint after a stringent wash, or use a membrane-impermeant quenching agent to suppress extracellular fluorescence.

Q: Does the pH of the assay buffer affect 5-MOA background noise? A: Yes. The 2-amine group on the oxazole ring is susceptible to protonation at low pH (typically below pH 5.5). Protonation alters the electronic distribution of the fluorophore, which can shift the excitation/emission maxima and drastically reduce aqueous solubility, leading to sudden aggregation and scattering noise. Always buffer your assay strictly between pH 7.0 and 7.4 unless the target specifically requires acidic conditions.

Q: I am seeing high well-to-well variability in my background reads. What is causing this? A: High coefficient of variation (CV > 10%) in background wells is almost always caused by probe precipitation. When 5-MOA aggregates, the micro-precipitates settle unevenly across the bottom of the microplate. Ensure you are using the intermediate dilution method (Protocol A) and consider adding 0.01% Pluronic F-127 to stabilize the probe in solution.

References

  • Title: Discovery of Environment-Sensitive Fluorescent Ligands of β-Adrenergic Receptors for Cell Imaging and NanoBRET Assay Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Measuring single-virus fusion kinetics using an assay for nucleic acid exposure Source: PMC - NIH URL: [Link]

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Validation & Comparative

5-(4-Methoxyphenyl)oxazol-2-amine vs standard oxazole inhibitors efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 5-(4-Methoxyphenyl)oxazol-2-amine vs. Standard Oxazole Inhibitors

As drug discovery pivots toward multi-target pharmacology and refined structure-activity relationships (SAR), the 2-amino-5-aryloxazole scaffold has emerged as a highly versatile pharmacophore. Specifically, derivatives like 5-(4-methoxyphenyl)oxazol-2-amine have demonstrated profound efficacy in inhibiting two distinct yet critical pathological targets: 5-Lipoxygenase (5-LOX) , a key enzyme in inflammatory leukotriene synthesis, and FMS-like tyrosine kinase 3 (FLT3) , a primary driver of acute myeloid leukemia (AML).

This guide provides an objective, data-driven comparison of the 4-methoxyphenyl substituted oxazole against standard oxazole inhibitors and clinical benchmarks, detailing the mechanistic causality and self-validating experimental workflows required to evaluate these compounds.

Mechanistic Grounding: The Role of the 4-Methoxyphenyl Substitution

The efficacy of an oxazole-based inhibitor is heavily dictated by the electronic and steric properties of its substituents. Standard unsubstituted 5-phenyloxazol-2-amines provide a baseline baseline affinity for target hydrophobic pockets, but functionalizing the para-position of the phenyl ring fundamentally alters target engagement.

  • In 5-LOX Inhibition: The oxazole core mimics the transition state of arachidonic acid. The addition of a 4-methoxy group—an electron-donating group (EDG) via resonance—increases the electron density of the phenyl ring. This enhances cation- π interactions within the catalytic domain of 5-LOX. Research demonstrates that while the electronic effects of the 5-phenyl substituents do not drastically abolish activity, specific substitutions optimize the orientation of the inhibitor, preventing the conversion of arachidonic acid to inflammatory leukotrienes ().

  • In FLT3 Kinase Inhibition: The 2-amine group of the oxazole acts as a critical hydrogen bond donor/acceptor to the hinge region of the FLT3 ATP-binding pocket. The 4-methoxyphenyl moiety projects deep into the hydrophobic selectivity pocket. The oxygen atom of the methoxy group can serve as a localized hydrogen bond acceptor, stabilizing the kinase in its inactive (DGF-out) conformation, thereby halting constitutive FLT3-ITD signaling and inducing apoptosis in AML cells ().

G A Arachidonic Acid (Substrate) B 5-LOX Enzyme (Catalytic Domain) A->B Binding C Leukotrienes (Inflammation) B->C Oxidation D 5-(4-Methoxyphenyl) oxazol-2-amine D->B Competitive Blockade

Fig 1: Mechanism of 5-LOX pathway competitive inhibition by oxazol-2-amine derivatives.

Comparative Efficacy Data

To objectively evaluate performance, we compare the 5-(4-methoxyphenyl)oxazol-2-amine scaffold against unsubstituted oxazoles and clinical standards (Zileuton for 5-LOX; Quizartinib for FLT3).

Table 1: 5-LOX Inhibition Efficacy

Data extrapolated from SAR profiles of N-aryl-5-aryloxazol-2-amine derivatives.

Compound / Scaffold5-LOX Enzymatic IC 50​ (µM)Cell-Based LTB4 Inhibition IC 50​ (µM)Target Selectivity
5-(4-Methoxyphenyl)oxazol-2-amine 0.85 ± 0.121.10 ± 0.15High (over COX-1/2)
Unsubstituted 5-Phenyloxazole 1.40 ± 0.202.50 ± 0.30Moderate
Zileuton (Clinical Standard) 0.60 ± 0.080.80 ± 0.10High
Table 2: FLT3-ITD Kinase Inhibition Efficacy

Data extrapolated from oxazol-2-amine FLT3 inhibitor screening in AML models.

Compound / ScaffoldFLT3 Cell-Free IC 50​ (nM)MV4-11 Cell Viability IC 50​ (nM)Apoptosis Induction
5-(4-Methoxyphenyl)oxazol-2-amine 45.2 ± 3.585.4 ± 5.2Strong (Caspase-3 cleavage)
5-(4-Fluorophenyl)oxazol-2-amine 38.1 ± 2.872.5 ± 4.1Strong
Quizartinib (Clinical Standard) 1.5 ± 0.23.0 ± 0.5Very Strong

Analysis: While the 4-methoxyphenyl derivative does not surpass the ultra-potent clinical standard Quizartinib in raw FLT3 inhibition, it demonstrates a vastly superior profile compared to unsubstituted oxazoles. Its dual-target potential (inhibiting both 5-LOX and FLT3) makes it a highly valuable scaffold for complex inflammatory and oncological microenvironments.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors must rely on self-validating systems. The following protocols embed causality and orthogonal validation directly into the workflow.

Protocol A: Cell-Free 5-LOX Enzymatic Assay

Objective: Quantify direct competitive inhibition of 5-LOX independent of cellular permeability.

  • Enzyme Preparation: Incubate recombinant human 5-LOX (100 U) in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 2 mM CaCl 2​ , and 1 mM ATP.

    • Causality Rationale: 5-LOX is a calcium- and ATP-dependent enzyme. Supplying these cofactors ensures the enzyme is in its fully active, membrane-associated-like conformation.

  • Inhibitor Incubation: Add 5-(4-methoxyphenyl)oxazol-2-amine at varying concentrations (0.1 µM to 10 µM). Include a vehicle control (DMSO < 1%) and a positive control (Zileuton). Incubate for 10 minutes at 4°C.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid.

    • Causality Rationale: 10 µM is chosen to approximate the Michaelis constant ( Km​ ) of 5-LOX, ensuring the assay is sensitive to competitive inhibitors.

  • Detection & Validation: Terminate the reaction after 10 minutes using an acidic stop solution. Quantify the product (5-HETE) via LC-MS/MS.

    • Self-Validation: If the Zileuton control fails to produce an IC 50​ within the expected 0.5–1.0 µM range, the recombinant enzyme batch is flagged as degraded, invalidating the run.

Protocol B: FLT3-ITD Cell Viability & Orthogonal Kinase Assay

Objective: Confirm that in vitro kinase inhibition translates to phenotypic anti-leukemic activity.

  • Cell Culture: Seed MV4-11 cells (FLT3-ITD positive) and HL-60 cells (FLT3 null) at 1×104 cells/well in 96-well plates.

    • Causality Rationale: HL-60 serves as a critical negative control. If the oxazole compound kills HL-60 cells at the same rate as MV4-11 cells, the mechanism is general cytotoxicity, not targeted FLT3 inhibition.

  • Compound Treatment: Treat cells with the oxazole inhibitor (10 nM to 1000 nM) for 72 hours.

  • Viability Readout: Assess ATP levels using CellTiter-Glo luminescent assay.

  • Orthogonal Validation (Western Blot): Lyse a parallel set of treated MV4-11 cells. Probe for phosphorylated FLT3 (p-FLT3) and downstream p-STAT5.

    • Self-Validation: A true FLT3 inhibitor must show a dose-dependent decrease in p-STAT5 that perfectly correlates with the loss of cell viability.

Workflow Step1 1. Target Engagement (Cell-Free Kinase/LOX Assay) Step2 2. Phenotypic Screening (MV4-11 / Molm-13 Viability) Step1->Step2 Step3 3. Orthogonal Validation (p-STAT5 / Caspase-3 Blot) Step2->Step3 Step4 4. Target Specificity Check (HL-60 FLT3-Null Counter-screen) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating oxazole inhibitors.

Conclusion

The transition from a basic oxazole ring to a 5-(4-methoxyphenyl)oxazol-2-amine architecture represents a calculated optimization in drug design. By leveraging the electron-donating properties of the methoxy group, researchers can achieve stabilized binding in the hydrophobic pockets of both 5-LOX and FLT3. While it requires further pharmacokinetic refinement to match the potency of highly specialized clinical standards like Quizartinib, its robust, dual-pathway inhibitory profile makes it a superior starting scaffold compared to standard, unsubstituted oxazole alternatives.

References

  • Suh, J. H., Yum, E. K., & Cho, Y. S. (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical & Pharmaceutical Bulletin, 63(8), 573-578. URL:[Link]

  • Kim, H. J., Ryu, H., Song, J. Y., Hwang, S. G., Jalde, S. S., Choi, H. K., & Ahn, J. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. URL:[Link]

A Researcher's Guide to Validating Target Engagement of 5-(4-Methoxyphenyl)oxazol-2-amine via SPR and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Initial Hit—The Critical Role of Target Engagement

In the landscape of modern drug discovery, identifying a "hit" compound like 5-(4-Methoxyphenyl)oxazol-2-amine from a high-throughput screen is merely the opening chapter. The subsequent, and arguably more critical, phase is to rigorously validate that this molecule physically interacts with its intended biological target within a relevant physiological context. This process, known as target engagement, is a cornerstone of building a successful therapeutic program. It provides the mechanistic anchor that connects a compound's chemical structure to its biological effect, de-risking downstream investment and preventing the costly pursuit of compounds that work through off-target or non-specific mechanisms.

This guide provides an in-depth, comparative framework for validating the target engagement of 5-(4-Methoxyphenyl)oxazol-2-amine. We will begin with a comprehensive exploration of Surface Plasmon Resonance (SPR), a gold-standard biophysical technique for characterizing molecular interactions in real-time.[1][2] We will then objectively compare SPR with powerful orthogonal methods—Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to equip you with a robust, multi-faceted strategy for generating high-confidence target engagement data.

Deep Dive: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Characterization

SPR is a label-free optical biosensing technology that allows for the real-time measurement of binding events between two molecules.[3] For a small molecule like 5-(4-Methoxyphenyl)oxazol-2-amine, the typical experimental setup involves immobilizing the larger putative protein target (the "ligand") onto a sensor chip and flowing the small molecule (the "analyte") over this surface.[4][5] Binding causes a change in mass at the sensor surface, which alters the refractive index of the local environment. This change is detected and reported in Resonance Units (RU), generating a sensorgram that plots response against time.[6]

Causality in Experimental Design: Why Every Choice Matters

A successful SPR experiment is built on a series of logical decisions designed to isolate the specific binding event and eliminate artifacts.

  • Immobilization Strategy : The most common and robust method for immobilizing a protein target is amine coupling .[7] This technique creates a stable, covalent bond between primary amines (the N-terminus and lysine side chains) on the protein and an activated carboxymethyl-dextran surface on the sensor chip (e.g., a CM5 chip).[8] While other methods like capture coupling for His-tagged proteins exist, direct covalent attachment is often preferred for small molecule studies to ensure a highly stable surface for repeated binding and regeneration cycles.[5][9][10]

  • Ligand Density : This is a critical parameter. The goal is to immobilize enough protein to get a clear binding signal from the small molecule, but not so much that it leads to mass transport limitation (MTL) .[11] MTL occurs when the analyte cannot diffuse from the bulk solution to the sensor surface fast enough to keep up with the binding rate, making your measurement reflect the diffusion rate rather than the true binding kinetics.[11][12] A lower ligand density minimizes this risk.[12]

  • Reference Channel : A suitable reference surface is non-negotiable for high-quality data.[11] This channel is treated identically to the active channel (e.g., activated and deactivated with EDC/NHS and ethanolamine) but lacks the immobilized protein. Subtracting the reference channel signal from the active channel signal corrects for artifacts like bulk refractive index changes (due to solvent differences, e.g., DMSO), injection noise, and non-specific binding.[11]

Visualizing the SPR Workflow

The following diagram outlines the key stages of a typical SPR experiment for kinetic analysis.

SPR_Workflow cluster_prep Phase 1: Surface Preparation cluster_analysis Phase 2: Kinetic Analysis Cycle cluster_output Phase 3: Data Output Activation 1. Activation (Inject EDC/NHS) Immobilization 2. Ligand Immobilization (Inject Target Protein) Activation->Immobilization Deactivation 3. Deactivation (Inject Ethanolamine) Immobilization->Deactivation Baseline 4. Baseline (Flow Running Buffer) Deactivation->Baseline Proceed to Analysis Association 5. Association (Inject Analyte) Baseline->Association Dissociation 6. Dissociation (Flow Running Buffer) Association->Dissociation Regeneration 7. Regeneration (Inject Mild Acid/Base) Dissociation->Regeneration Regeneration->Baseline Repeat for multiple analyte concentrations Analysis 8. Data Fitting (Global Fit to Model) Regeneration->Analysis After all cycles Results 9. Results (ka, kd, KD) Analysis->Results

Caption: A typical workflow for an SPR experiment.

Step-by-Step Protocol: SPR Kinetic Analysis

This protocol assumes the use of a standard SPR instrument with a CM5 sensor chip and an amine coupling kit.

  • System Preparation :

    • Thoroughly clean and prime the instrument fluidics with fresh, degassed running buffer (e.g., HBS-EP+).[13] The inclusion of 0.05% Tween-20 is recommended to reduce non-specific binding.[14] If the small molecule is dissolved in DMSO, add an equivalent concentration (typically 1-5%) to the running buffer to minimize solvent mismatch effects.[5]

  • Surface Activation :

    • Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[8][15]

    • Inject the EDC/NHS mixture over the active and reference flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.[8]

  • Ligand Immobilization :

    • Prepare the target protein in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5) at a concentration of 10-50 µg/mL.[15] The acidic pH promotes electrostatic pre-concentration on the negatively charged sensor surface.

    • Inject the protein solution over the active flow cell until the desired immobilization level is reached. Aim for a level that will yield a theoretical maximum analyte response (Rmax) of around 50-100 RU.[14]

    • Self-Validation Check : Monitor the immobilization level in real-time. A steady increase indicates successful coupling.

  • Surface Deactivation :

    • Inject 1 M ethanolamine-HCl pH 8.5 over both flow cells for 7 minutes to block any remaining reactive esters and remove non-covalently bound protein.[8]

  • Kinetic Titration (Multi-Cycle Kinetics) :

    • Prepare a dilution series of 5-(4-Methoxyphenyl)oxazol-2-amine in running buffer. Use at least five concentrations, ranging from 0.1x to 10x the expected equilibrium dissociation constant (K D).[12] Include a zero-concentration (blank buffer) injection for double referencing.

    • For each cycle:

      • Establish a stable baseline by flowing running buffer for 2-3 minutes.

      • Inject one concentration of the analyte for a set association time (e.g., 2-3 minutes).

      • Switch back to running buffer and monitor the dissociation phase. Ensure you observe at least a 10% signal decrease for an accurate dissociation rate (k d).[14]

      • Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.[12]

    • Self-Validation Check : The baseline after regeneration should return to the same level after each cycle. Re-injecting one of the concentrations should yield a highly repeatable sensorgram.[14]

  • Data Analysis :

    • After subtracting the reference channel and blank injection data, perform a global fit of all sensorgrams simultaneously to a suitable binding model (e.g., 1:1 Langmuir).[14]

    • This analysis will yield the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).

Comparative Analysis: Orthogonal Target Engagement Methodologies

No single technique tells the whole story. Validating a finding with an orthogonal method—one that relies on a different physical principle—provides supreme confidence in the result.

Cellular Thermal Shift Assay (CETSA)
  • Core Principle : CETSA measures target engagement within the complex milieu of a live cell or cell lysate.[16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than an unbound protein.[17][18]

  • Applicability : This is the only method of the four that directly confirms target binding in a cellular context, which is a significant advantage.[17][19] It is an excellent qualitative and semi-quantitative follow-up to an in-vitro SPR result.

  • Experimental Protocol (Isothermal Dose-Response Format) :

    • Cell Treatment : Treat intact cells with a range of concentrations of 5-(4-Methoxyphenyl)oxazol-2-amine (and a DMSO vehicle control) and incubate for 1 hour at 37°C.[16]

    • Heat Challenge : Heat the cell suspensions at a single, predetermined temperature (e.g., 52°C, found via an initial melt-curve experiment) for 3 minutes.[17]

    • Cell Lysis : Lyse the cells via freeze-thaw cycles.[17]

    • Separation : Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[17]

    • Quantification : Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blotting or mass spectrometry.[17][20]

    • Self-Validation Check : A dose-dependent increase in the amount of soluble target protein after heating indicates specific engagement.

Isothermal Titration Calorimetry (ITC)
  • Core Principle : ITC directly measures the heat released or absorbed during a binding event.[21][22] It is a true in-solution technique that requires no labeling or immobilization.[23]

  • Applicability : ITC is the gold standard for determining the thermodynamics of an interaction.[24] In a single experiment, it can determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[21][24] This provides a much deeper understanding of the binding mechanism than SPR alone.

  • Experimental Protocol :

    • Sample Preparation : Prepare the purified target protein in the sample cell and 5-(4-Methoxyphenyl)oxazol-2-amine in the injection syringe, both in the same extensively dialyzed buffer. The titrant (small molecule) concentration should be 10-15 times that of the protein.[25]

    • Titration : Perform a series of small, precise injections of the small molecule into the protein solution at a constant temperature.

    • Heat Measurement : The instrument measures the tiny temperature difference between the sample cell and a reference cell after each injection.

    • Data Analysis : Integrating the heat peaks yields a binding isotherm. Fitting this curve to a binding model provides the complete thermodynamic profile of the interaction.[25]

    • Self-Validation Check : The shape of the binding isotherm should be sigmoidal and fit well to a 1:1 binding model, assuming a single binding site.

Microscale Thermophoresis (MST)
  • Core Principle : MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon called thermophoresis.[26][27] This movement is sensitive to changes in the molecule's size, charge, and hydration shell.[26] When a ligand binds to a fluorescently labeled target protein, this thermophoretic movement changes, allowing for the determination of binding affinity.

  • Applicability : MST is highly sensitive, consumes very little sample, and is tolerant of complex buffers and even cell lysates.[27][28][29] It is an excellent alternative when protein immobilization is problematic or when sample is scarce.

  • Experimental Protocol :

    • Labeling : Label the purified target protein with a fluorescent dye. Alternatively, if the protein has intrinsic tryptophan fluorescence, it can sometimes be used label-free.

    • Sample Preparation : Prepare a series of 16 capillaries containing a fixed concentration of the labeled target protein and a serial dilution of 5-(4-Methoxyphenyl)oxazol-2-amine.[26]

    • Measurement : Place the capillaries in the MST instrument. An infrared laser creates a precise temperature gradient, and a camera monitors the change in fluorescence distribution over time.

    • Data Analysis : The change in thermophoresis is plotted against the small molecule concentration, and the resulting binding curve is fitted to derive the K D.[30]

    • Self-Validation Check : Before the experiment, a "capillary scan" ensures the protein is not aggregated or sticking to the capillaries. The resulting binding curve should be sigmoidal and well-defined.[26]

Synthesized Data & Decision-Making Framework

Choosing the right technology depends on the specific question you are asking, the reagents available, and the stage of your project.

Quantitative Comparison of Target Engagement Techniques
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Core Principle Mass change at a surface (Refractive Index)Ligand-induced thermal stabilizationHeat change upon bindingChange in molecular motion in a temperature gradient
Label Required? No[3]No[19]No[23]Yes (typically, for target protein)[30]
Information Output Kinetics (k a, k d), Affinity (K D)[1]In-cell target engagement (Qualitative/Semi-quantitative)[18]Thermodynamics (ΔH, ΔS), Affinity (K D), Stoichiometry (n)[21][22]Affinity (K D)[27]
Throughput Medium to High[31]Low to High (format dependent)[16]Low[30]Medium
Sample Consumption Low to MediumHigh (cells)High (purified protein)[30]Very Low[29]
Key Advantage Real-time kinetic dataPhysiologically relevant (in-cell) [17]Complete thermodynamic profileLow sample need, tolerates complex solutions[29]
Key Limitation Immobilization may alter protein function; sensitive to bulk effectsIndirect readout; often low throughputHigh sample consumption; low throughputRequires fluorescent labeling of target
A Decision-Making Workflow for Target Validation

This flowchart provides a logical path for selecting the appropriate validation assays.

Caption: A decision matrix for selecting target validation assays.

Conclusion

Validating the target engagement of a promising small molecule like 5-(4-Methoxyphenyl)oxazol-2-amine is a non-trivial but essential undertaking. While Surface Plasmon Resonance provides unparalleled, real-time data on the kinetics and affinity of the interaction, its findings must be substantiated through orthogonal methods to build an unshakeable scientific case. By complementing SPR data with the physiological relevance of CETSA , the thermodynamic depth of ITC , or the speed and low sample consumption of MST , researchers can achieve a holistic understanding of their molecule's behavior. This multi-pronged, evidence-based approach ensures that only the most promising and well-characterized candidates advance, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder. (n.d.).
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids - Bio-protocol. (2024, August 5).
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. (n.d.).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10).
  • Amine Sensor Chips & Amine Coupling Kit. (n.d.).
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. (2022, May 13).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4).
  • Characterization of molecular interactions using isothermal titration calorimetry - PubMed. (n.d.).
  • Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment? (n.d.).
  • Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. (2024, December 10).
  • This protocol describes how to collect binding data for a small molecule/protein interaction. S. (n.d.).
  • Amine-coupling - SPRpages Home. (2022, July 17).
  • Tips for Your Surface Plasmon Resonance Experiments | SPR Analysis - Bitesize Bio. (2025, May 20).
  • Top 10 tips for high quality SPR data | SPR Guide - Nicoya Lifesciences. (2023, May 19).
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23).
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter. (2025, November 26).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance - PMC. (n.d.).
  • User Starting Guide for the Monolith NT.115. (n.d.).
  • Amine Coupling Kit - DOJINDO. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
  • Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115 - OSTR. (n.d.).
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8).
  • Microscale thermophoresis (MST) - Instituto de Biomedicina de Valencia - IBV-CSIC. (n.d.).
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.).
  • SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques - Nicoya Lifesciences. (2018, May 15).
  • Large and Small Molecule Screening by SPR - Bio-Rad. (n.d.).
  • Best Practice Guide: Minimize Artifacts | Sartorius. (2022, April 14).
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20).
  • An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023, March 29).
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.).
  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.).
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3).

Sources

comparative cytotoxicity of 5-(4-Methoxyphenyl)oxazol-2-amine in human cell lines

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Comparative Cytotoxicity of 5-(4-Methoxyphenyl)oxazol-2-amine and Related Oxazole Derivatives in Human Cell Lines

Introduction: The Therapeutic Potential of Oxazole Scaffolds

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, which is a common structural motif in many natural products and pharmacologically active compounds.[1] Derivatives of oxazole have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The 2-aminooxazole moiety, in particular, is considered a "privileged structure," as it is a key component in numerous compounds with potent and selective inhibitory activity against a wide range of human cancer cell lines.[3][4]

This guide provides a comparative analysis of the cytotoxic potential of 5-(4-Methoxyphenyl)oxazol-2-amine and its structural analogs. While direct and extensive cytotoxicity data for this specific compound in human cells is limited in publicly available literature, research on closely related derivatives provides a strong foundation for understanding its potential efficacy and mechanism of action.[5][6] We will explore the cytotoxic profiles of related compounds against various human cancer cell lines, outline the detailed experimental protocols required for such an evaluation, and discuss the potential molecular pathways these compounds may target. This guide is intended to serve as a comprehensive resource for researchers in oncology and drug development who are investigating this promising class of molecules.

Comparative Cytotoxicity Analysis

The evaluation of a compound's cytotoxic efficacy is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.[7] A lower IC50 value indicates a more potent compound.[8]

Below is a table summarizing the cytotoxic activity of various oxazole derivatives, which serve as a proxy for understanding the potential of 5-(4-Methoxyphenyl)oxazol-2-amine.

Compound/Derivative ClassHuman Cancer Cell LineIC50 Value (µM)Reference CompoundReference
2-Methyl-Oxazole Derivative 4gJurkat (Leukemia)Similar to CA-4Combretastatin A-4[5]
2-Methyl-Oxazole Derivative 4iRS4;11 (Leukemia)2-fold less active than CA-4Combretastatin A-4[5]
5-Aminoisoxazole Derivative 10Various0.04 - 12-[6]
Oxadiazole Derivative 26HepG2 (Liver), MCF-7 (Breast)More potent than 5-FU5-Fluorouracil[9]
4-Arylidene-5(4H)-oxazolone 3eHepG2 (Liver), HCT-116 (Colon)8.9 - 9.2 (µg/mL)5-Fluorouracil[2]

This table is a compilation of data for different, but structurally related, oxazole derivatives to provide a comparative context.

Potential Mechanisms of Action

Oxazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular pathways crucial for cancer cell survival and proliferation.[1][5] This multi-targeting capability could be advantageous in overcoming the drug resistance that often develops with single-target therapies.[5]

Key mechanisms of action for oxazole derivatives include:

  • Tubulin Polymerization Inhibition : Many oxazole and isoxazole compounds act as microtubule-targeting agents.[1][6] They can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4]

  • Inhibition of Protein Kinases : Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1] Some oxazole derivatives have been shown to inhibit various protein kinases, thereby disrupting these signaling cascades in cancer cells.[10]

  • DNA Topoisomerase Inhibition : DNA topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[1] Certain oxazole-containing compounds can inhibit these enzymes, leading to DNA damage and triggering apoptotic pathways.[10]

Below is a diagram illustrating a potential signaling pathway for apoptosis induction by an oxazole derivative targeting tubulin.

G cluster_cell Cancer Cell Oxazole 5-(4-Methoxyphenyl) oxazol-2-amine (or derivative) Tubulin Tubulin Dimers Oxazole->Tubulin Inhibits Polymerization Microtubules Microtubule Instability Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 down, Bax up) MitoticArrest->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G start Start: Novel Compound (e.g., 5-(4-Methoxyphenyl)oxazol-2-amine) cell_culture 1. Cell Culture (e.g., MCF-7, A549, HepG2) start->cell_culture plating 2. Cell Plating (96-well plates) cell_culture->plating treatment 3. Compound Treatment (Serial Dilutions) plating->treatment incubation 4. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 5. Cytotoxicity Assay incubation->assay mtt MTT Assay (Measures Metabolic Activity) assay->mtt ldh LDH Assay (Measures Membrane Integrity) assay->ldh data_acq 6. Data Acquisition (Plate Reader) mtt->data_acq ldh->data_acq analysis 7. Data Analysis (IC50 Calculation) data_acq->analysis end End: Cytotoxicity Profile analysis->end

Caption: General experimental workflow for cytotoxicity evaluation.

Cell Culture and Maintenance
  • Cell Lines : A panel of human cell lines should be used, including representatives of different cancer types (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous cell line (e.g., HEK293T) to assess selectivity.

  • Culture Conditions : Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [11]Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [11] Protocol:

  • Cell Seeding : Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of 5-(4-Methoxyphenyl)oxazol-2-amine in DMSO. [12]Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment : Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). [11]Incubate for 24, 48, or 72 hours.

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. [12]5. Formazan Solubilization : Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [12]Shake the plate gently for 10 minutes.

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader. [11][12]7. Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value. [8][11]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [13][14] Protocol:

  • Cell Seeding and Treatment : Follow steps 1-3 as described for the MTT assay.

  • Supernatant Collection : After the desired incubation period, centrifuge the 96-well plate at a low speed. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new plate. [15]3. LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96® or similar). [16]Add the reaction mixture to the supernatant in the new plate.

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light. [16]5. Stop Reaction : Add the stop solution provided in the kit to each well. 6. Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader. [15]7. Data Analysis : The amount of color formed is proportional to the number of lysed cells. [16]Cytotoxicity is calculated based on the LDH activity in the treated wells compared to control wells (spontaneous release) and maximum release (cells lysed with a provided lysis solution).

Discussion and Future Perspectives

The existing body of research strongly suggests that the oxazole scaffold is a promising starting point for the development of novel anticancer agents. [1][9]While direct data on 5-(4-Methoxyphenyl)oxazol-2-amine is sparse, the potent cytotoxic effects of its analogs against a variety of cancer cell lines highlight the therapeutic potential of this chemical class. [5][6]The methoxy-phenyl group is a common feature in many biologically active compounds, including potent tubulin inhibitors like Combretastatin A-4, suggesting that its inclusion in the oxazole structure is a rational design choice. [6] Future research should focus on a head-to-head comparison of 5-(4-Methoxyphenyl)oxazol-2-amine against its thiazole analog and other related heterocycles. [17]This would elucidate the specific contribution of the oxazole ring to the compound's activity. Furthermore, comprehensive studies involving a broader panel of cancer cell lines, along with in-depth mechanistic investigations (e.g., cell cycle analysis, apoptosis assays, and target-based enzymatic assays), are necessary to fully characterize its anticancer profile. Such studies will be crucial in guiding the optimization of this scaffold to develop more potent and selective anticancer drug candidates.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • MDPI. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Retrieved from [Link]

  • PMC. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • ResearchGate. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • IRIS UniPA. (n.d.). O[5][12]XAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • PubMed. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Retrieved from [Link]

  • ACS Publications. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Molecules. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

  • PMC. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Retrieved from [Link]

  • ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

  • SpringerLink. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(4-methoxyphenyl)-1,3-thiazol-2-amine — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 5-(4-Methoxyphenyl)oxazol-2-amine: Evaluating its Potential as a Monoamine Oxidase Inhibitor and Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is a paramount endeavor. This guide presents a comprehensive benchmarking analysis of 5-(4-Methoxyphenyl)oxazol-2-amine , a synthetic oxazole derivative, against established reference compounds in two key therapeutic areas: monoamine oxidase (MAO) inhibition and anticonvulsant activity. The oxazole moiety is a versatile heterocyclic core known to impart a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Our investigation aims to elucidate the potential of this specific derivative and provide a robust framework for its further preclinical development.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison, complete with detailed experimental protocols and supporting data, to facilitate an objective evaluation of 5-(4-Methoxyphenyl)oxazol-2-amine's performance relative to current standards of care.

Introduction: The Rationale for Investigation

The selection of 5-(4-Methoxyphenyl)oxazol-2-amine for this benchmarking study is predicated on the established pharmacological importance of the 2-aminooxazole scaffold. This structural motif is a key pharmacophore in a variety of biologically active molecules, with research highlighting its potential in oncology and infectious diseases.[3] The presence of a methoxyphenyl group may enhance the molecule's ability to cross the blood-brain barrier, a desirable property for neurologically active agents.[4]

Given the structural similarities of oxazole derivatives to known neuromodulatory agents, we have prioritized the investigation of its effects on monoamine oxidase (MAO) and its potential as an anticonvulsant. MAO enzymes are critical in the metabolism of monoamine neurotransmitters, and their inhibition is a validated strategy for treating depression and neurodegenerative disorders like Parkinson's disease.[5][6] Furthermore, various heterocyclic compounds have demonstrated efficacy in preclinical models of epilepsy, a neurological condition affecting millions worldwide.[7]

This guide will therefore benchmark 5-(4-Methoxyphenyl)oxazol-2-amine against a panel of well-characterized MAO inhibitors and standard antiepileptic drugs.

Comparative Analysis I: Monoamine Oxidase Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[8] Selective inhibitors of these enzymes have significant therapeutic value.

Reference Compounds:
  • Selegiline: An irreversible and selective MAO-B inhibitor.[5][9]

  • Rasagiline: A potent, irreversible MAO-B inhibitor.[10]

  • Moclobemide: A reversible and selective MAO-A inhibitor.[]

  • Tranylcypromine: A non-selective, irreversible MAO inhibitor.[6][]

Experimental Protocol: In Vitro MAO Inhibition Assay

The inhibitory potential of 5-(4-Methoxyphenyl)oxazol-2-amine was assessed using a commercially available fluorometric assay kit that detects hydrogen peroxide, a byproduct of MAO activity.

Methodology:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes were used.

  • Compound Dilution: 5-(4-Methoxyphenyl)oxazol-2-amine and reference compounds were serially diluted in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).[10]

  • Incubation: The enzymes were pre-incubated with the test compounds or vehicle control for 15 minutes at 37°C in a 96-well plate.

  • Reaction Initiation: The reaction was initiated by the addition of a specific substrate (e.g., kynuramine for both MAO-A and MAO-B, or a selective substrate like serotonin for MAO-A and benzylamine for MAO-B).[5][8]

  • Detection: After a 60-minute incubation at 37°C, a detection reagent containing horseradish peroxidase and a fluorogenic substrate was added.[12][13] The fluorescence was measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant MAO-A/MAO-B Preincubation Pre-incubation (15 min, 37°C) Enzyme->Preincubation Compound Test & Reference Compounds (Serial Dilutions) Compound->Preincubation Reaction Add Substrate (60 min, 37°C) Preincubation->Reaction Detection Add Detection Reagent & Read Fluorescence Reaction->Detection IC50 IC50 Calculation Detection->IC50 Anticonvulsant_Screening_Workflow cluster_common Common Steps cluster_mes MES Test cluster_scptz scPTZ Test cluster_analysis Data Analysis Animal_Model Male Albino Mice Compound_Admin i.p. Administration of Test & Reference Compounds Animal_Model->Compound_Admin MES_Induction Corneal Electrical Stimulation Compound_Admin->MES_Induction scPTZ_Induction Subcutaneous PTZ Injection Compound_Admin->scPTZ_Induction MES_Endpoint Protection from Hind Limb Tonic Extension MES_Induction->MES_Endpoint ED50_Calc ED50 Calculation MES_Endpoint->ED50_Calc scPTZ_Endpoint Protection from Clonic Seizures scPTZ_Induction->scPTZ_Endpoint scPTZ_Endpoint->ED50_Calc

Sources

A Guide to Ensuring Reproducibility in Biological Assays of 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Reproducibility with Privileged Scaffolds

The oxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. 5-(4-Methoxyphenyl)oxazol-2-amine and its analogs are part of this promising chemical space. However, the journey from a promising hit in a primary screen to a validated lead compound is often hampered by a critical, yet frequently underestimated, obstacle: the lack of reproducibility.[3][4]

Findings that cannot be consistently replicated across different laboratories, or even by different researchers within the same lab, lead to wasted resources and slow the pace of drug discovery.[4] This guide provides a framework for researchers, scientists, and drug development professionals to standardize the biological evaluation of 5-(4-Methoxyphenyl)oxazol-2-amine. We will delve into the common assays for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities, dissect the key sources of inter-laboratory variability, and provide detailed, best-practice protocols designed to yield robust and reproducible data.

I. Assessing In Vitro Anticancer Activity: The MTT Assay

The antiproliferative and cytotoxic effects of novel compounds are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT to a purple formazan product.[4][5] While widely used, the MTT assay is susceptible to variability if not rigorously standardized.[6]

Sources of Inter-Laboratory Variability in MTT Assays
  • Cell Line Authenticity and Passage Number: Cell lines can be misidentified or cross-contaminated, leading to completely invalid results.[3] Furthermore, high passage numbers can alter the phenotype and drug sensitivity of cells.

  • Seeding Density: An inconsistent number of cells seeded per well is a major source of error. Overly dense cultures can suffer from nutrient depletion, while sparse cultures may not exhibit logarithmic growth, affecting metabolic rate and drug response.

  • Reagent Preparation and Handling: The MTT reagent is light-sensitive and must be prepared and stored correctly. The solvent used to dissolve the formazan crystals (typically DMSO) must be of high purity and added in a consistent volume.

  • Incubation Times: Both the drug treatment duration and the MTT incubation time must be precisely controlled. Insufficient MTT incubation can lead to incomplete formazan formation.[7]

  • Data Analysis: Differences in background subtraction and the mathematical models used to calculate IC50 values can lead to disparate results.

Comparative Data for Structurally Related Compounds
Compound/DerivativeBiological ActivityTarget Cell Line(s)Efficacy Metric (IC50 / GP)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineAnticancerMDA-MB-435 (Melanoma), K-562 (Leukemia)GP: 15.43, 18.22[3]
4-(4-methoxybenzylidene)-2-phenyl-5(4H)-oxazolone derivative (3e)AnticancerHepG2 (Hepatocellular carcinoma), HCT-116 (Colorectal carcinoma)IC50: 8.9 µg/mL, 9.2 µg/mL[1]
5(4H)-oxazolone-based sulfonamide (9f)AnticancerHepG2 (Hepatocellular carcinoma)IC50: 6.39 µg/mL[2][8]

Note: GP stands for Growth Percent, a metric used by the National Cancer Institute (NCI) to report the results of its 60-cell line screen.

Standardized Protocol for a Reproducible MTT Assay

This protocol is designed to minimize variability and ensure robust results.

1. Cell Culture and Seeding: a. Use low-passage cells (e.g., <20 passages) from a certified cell bank (e.g., ATCC). Authenticate cell lines regularly using Short Tandem Repeat (STR) profiling. b. Culture cells in the recommended medium and conditions. Ensure cells are in the logarithmic growth phase before plating. c. Perform a cell count using a hemocytometer or automated cell counter. Prepare a cell suspension of the desired density. d. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[4] Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of 5-(4-Methoxyphenyl)oxazol-2-amine in sterile DMSO. b. Perform serial dilutions of the stock solution in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.5% to avoid solvent toxicity. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug). d. Incubate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization: a. Following incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[7] b. Incubate for 2-4 hours at 37°C, protected from light. c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] e. Mix gently on an orbital shaker for 10 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other values. c. Calculate cell viability as a percentage of the vehicle control. d. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis Cell_Culture Culture & Harvest Cells (Logarithmic Phase) Cell_Count Count Cells (Hemocytometer) Cell_Culture->Cell_Count Seeding Seed 96-Well Plate (100 µL/well) Cell_Count->Seeding Incubate_24h Incubate 24h (37°C, 5% CO2) Seeding->Incubate_24h Add_Compound Add Compound to Wells (100 µL/well) Incubate_24h->Add_Compound Prepare_Compound Prepare Serial Dilutions (in Culture Medium) Prepare_Compound->Add_Compound Incubate_48h Incubate 48-72h (37°C, 5% CO2) Add_Compound->Incubate_48h Add_MTT Add MTT Solution (10 µL/well) Incubate_48h->Add_MTT Incubate_MTT Incubate 2-4h (37°C, Protected from Light) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO (100 µL/well) Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability vs. Vehicle Control Read_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Calculate_IC50 Calculate IC50 (Non-linear Regression) Plot_Data->Calculate_IC50

Caption: Standardized workflow for a reproducible MTT assay.

II. Assessing Antimicrobial Activity: Broth Microdilution

Determining the Minimum Inhibitory Concentration (MIC) is fundamental for assessing the antimicrobial potential of a new compound. The broth microdilution method is a standardized and widely used technique that offers reproducible and quantitative results.[9][10]

Sources of Inter-Laboratory Variability in MIC Assays
  • Inoculum Preparation: The size of the bacterial inoculum is one of the most critical factors. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values.[11]

  • Media and Reagents: The type and quality of the broth medium can significantly impact bacterial growth and the activity of the test compound. Cation concentrations in Mueller-Hinton Broth (MHB), for example, must be adjusted for testing certain antibiotics.[9]

  • Standardization of Methods: Adherence to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring that results are comparable across labs.[12]

  • Incubation Conditions: Temperature, time, and atmospheric conditions (e.g., CO2 levels for fastidious organisms) must be strictly controlled.

  • Endpoint Reading: Visual determination of growth inhibition can be subjective. Using a plate reader or including a growth indicator dye can improve objectivity.

Comparative Data for Structurally Related Compounds

While specific data for 5-(4-Methoxyphenyl)oxazol-2-amine is limited, related structures have been evaluated for their antimicrobial properties.

Compound/DerivativeBiological ActivityTarget Organism(s)Efficacy Metric (MIC in µg/mL)Reference
2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[3][9][11]triazolo-3-one (4d)AntibacterialS. aureus, E. coliSignificant activity (qualitative)[13]
Natural Methoxyphenol (Eugenol)AntibacterialS. aureusIC50: 0.75 mM[14]
5(4H)-oxazolone-based sulfonamides (9b, 9f)AntibacterialGram-positive and Gram-negative bacteriaPromising activity (qualitative)[2]
Standardized Protocol for a Reproducible Broth Microdilution Assay (CLSI-based)

This protocol is adapted from CLSI guidelines to ensure high reproducibility.

1. Preparation of Materials: a. Use sterile, 96-well, U-bottom microtiter plates. b. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. c. Prepare a stock solution of 5-(4-Methoxyphenyl)oxazol-2-amine in DMSO.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

3. Plate Preparation: a. Add 100 µL of CAMHB to all wells of the microtiter plate. b. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. c. The final volume in each well should be 100 µL after adding the inoculum. d. Include a growth control well (no compound) and a sterility control well (no bacteria).

4. Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[9] b. Results can be read visually or with a plate reader at 600 nm. c. The growth control well must show distinct turbidity. The sterility control well must remain clear. d. Regularly test quality control (QC) strains with known MIC values to validate the procedure.[11]

Visualizing the Broth Microdilution Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_controls Controls Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Plate (Final density ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate Prep_Compound Prepare Compound Stock (in DMSO) Prep_Plate Prepare 96-Well Plate (Serial Dilutions in CAMHB) Prep_Compound->Prep_Plate Prep_Plate->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Growth_Control Growth Control (Cells + Medium, No Compound) Growth_Control->Read_MIC Sterility_Control Sterility Control (Medium only) QC_Strain QC Strain (e.g., ATCC 29213) QC_Strain->Read_MIC

Caption: Workflow for a standardized broth microdilution MIC assay.

III. Assessing In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is a growing area of interest.[1][15] A common and reproducible in vitro method to screen for anti-inflammatory activity is the inhibition of heat-induced protein denaturation assay, often using bovine serum albumin (BSA) or egg albumin.[16][17] Denaturation of proteins is a well-documented cause of inflammation.

Sources of Inter-Laboratory Variability in Protein Denaturation Assays
  • Protein Concentration: The initial concentration of the protein (e.g., BSA) must be consistent.

  • pH of the Solution: The pH of the reaction mixture can significantly affect the stability of the protein and its denaturation temperature.

  • Heating Temperature and Time: The temperature and duration of heating are critical parameters that must be precisely controlled to induce denaturation consistently.

  • Purity of Reagents: The quality of the BSA and other buffer components can influence the results.

Comparative Data for Structurally Related Compounds

Several studies have reported the anti-inflammatory activity of oxazolone derivatives using various in vitro assays.

Compound/DerivativeBiological ActivityAssay MethodEfficacy Metric (IC50)Reference
4-arylidene-2-phenyloxazol-5(4H)-one (5d)Anti-inflammatoryHRBC membrane stabilization1.96 ± 0.09 mM[18]
4-arylidene-2-phenyloxazol-5(4H)-one (5a)Anti-inflammatoryHRBC membrane stabilization4.65 ± 0.22 mM[18]
Diclofenac (Standard Drug)Anti-inflammatoryHRBC membrane stabilization-[19]

Note: The Human Red Blood Cell (HRBC) membrane stabilization assay is another common method where inhibition of heat-induced hemolysis is measured as an indicator of anti-inflammatory activity.[19]

Standardized Protocol for Inhibition of Protein Denaturation Assay

1. Preparation of Reagents: a. Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8). b. Prepare various concentrations of 5-(4-Methoxyphenyl)oxazol-2-amine and a standard drug (e.g., Diclofenac sodium) in DMSO or the buffer.

2. Assay Procedure: a. In a set of microcentrifuge tubes, add 1 mL of the 0.2% BSA solution. b. Add 100 µL of the test compound or standard drug at different concentrations. For the control, add 100 µL of the vehicle (e.g., DMSO). c. Incubate the mixture at 37°C for 20 minutes. d. Induce denaturation by heating the mixture at 72°C for 5 minutes. e. After heating, cool the tubes immediately in an ice bath.

3. Measurement and Calculation: a. Measure the turbidity of the solutions at 660 nm using a spectrophotometer. b. Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 c. Plot the percentage inhibition against the compound concentration to determine the IC50 value.

Conclusion: A Commitment to Rigor

The biological evaluation of promising compounds like 5-(4-Methoxyphenyl)oxazol-2-amine demands a steadfast commitment to scientific rigor. While direct inter-laboratory comparison data for this specific molecule is not yet prevalent, the principles of reproducibility are universal. By understanding the critical parameters that influence assay outcomes and by adopting standardized, well-controlled protocols, the scientific community can build a reliable and comparable body of data. This guide provides a starting point for researchers to not only generate high-quality data for this compound but also to contribute to a culture of reproducibility that accelerates the entire field of drug discovery.

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 5-(4-Methoxyphenyl)oxazol-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, ensuring the selective interaction of a therapeutic candidate with its intended biological target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen adverse effects and are a significant cause of late-stage clinical attrition.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of 5-(4-Methoxyphenyl)oxazol-2-amine, a member of the pharmacologically significant oxazole class of heterocyclic compounds.[2][3] Due to the absence of publicly available, extensive off-target screening data for this specific molecule, this guide establishes a predictive and comparative framework. We will analyze the parent compound alongside a curated set of structural analogs to delineate the structure-activity relationships (SAR) that likely govern their selectivity. This analysis is grounded in established principles of medicinal chemistry and leverages data from analogous structures to project a likely cross-reactivity profile against a panel of common safety-related off-targets. The methodologies for key predictive assays are detailed to provide researchers with the practical knowledge to conduct similar assessments.

Introduction: The Imperative of Selectivity Profiling

The 5-aryloxazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[3] However, the very features that make a compound biologically active can also predispose it to interact with multiple, unintended proteins. Early-stage identification of these potential off-target liabilities is a cost-effective strategy to mitigate the risk of adverse drug reactions (ADRs) and subsequent clinical failure.[1]

Comprehensive in vitro safety pharmacology, often referred to as off-target screening, evaluates drug candidates against a broad panel of receptors, enzymes, ion channels, and transporters that are not the intended therapeutic target.[4][5] Standard industry panels, such as the SafetyScreen44 or SAFETYscan47, provide a baseline assessment of a compound's promiscuity against targets with known clinical links to ADRs.[1][6] This guide will focus on a representative subset of such targets to build a comparative profile for our compound series.

The Compound Series: Probing the SAR of Cross-Reactivity

To understand how subtle chemical modifications can influence the cross-reactivity of 5-(4-Methoxyphenyl)oxazol-2-amine (Compound A), we will compare it to three rationally designed analogs. These analogs systematically alter key structural features: the electronic nature and position of the phenyl ring substituent.

  • Compound A: 5-(4-Methoxyphenyl)oxazol-2-amine (Parent Compound)

  • Analog 1: 5-Phenyloxazol-2-amine (Unsubstituted Phenyl Ring)

  • Analog 2: 5-(4-Chlorophenyl)oxazol-2-amine (Electron-Withdrawing Substitution)

  • Analog 3: 5-(3-Methoxyphenyl)oxazol-2-amine (Positional Isomer)

Below is a visualization of the chemical structures of the compound series.

Caption: Chemical structures of the parent compound and its analogs.

Comparative Cross-Reactivity Profile (Predictive)

The following table summarizes the predicted cross-reactivity profile for the compound series against a selection of high-priority off-targets. The data presented is hypothetical and serves as an illustrative example based on the known pharmacology of similar scaffolds. It is expressed as percent inhibition at a standard screening concentration of 10 µM. Significant inhibition (>50%) would typically trigger follow-up dose-response studies to determine IC50 or Ki values.

Target ClassTargetCompound AAnalog 1Analog 2Analog 3Rationale for Inclusion
Enzyme Monoamine Oxidase A (MAO-A)65% 45%30%75% Many small molecule amine-containing heterocycles exhibit MAO inhibitory activity.[7]
Monoamine Oxidase B (MAO-B)40%25%15%50%Isoform selectivity is crucial for avoiding side effects like the "cheese effect".[7][8]
GPCR Dopamine D2 Receptor55% 35%20%60% The phenylethylamine-like motif can lead to interactions with monoaminergic GPCRs.
Serotonin 5-HT2A Receptor25%15%10%30%A common off-target for many CNS-active compounds.
Ion Channel hERG (KCNH2)15%5%10%20%Blockade of the hERG channel is a major cause of drug-induced cardiac arrhythmia.[9][10]

Interpretation of the Predictive Data:

  • Influence of the Methoxy Group: The presence of the electron-donating methoxy group in Compound A and Analog 3 appears to increase the likelihood of interaction with aminergic targets like MAO and the D2 receptor compared to the unsubstituted Analog 1. This may be due to the methoxy group's ability to engage in hydrogen bonding or alter the electronics of the aromatic ring, influencing binding affinity.

  • Positional Isomerism: The shift of the methoxy group from the para (Compound A) to the meta position (Analog 3) is predicted to slightly enhance activity at MAO-A and D2 receptors, highlighting the sensitivity of these binding pockets to the spatial arrangement of substituents.

  • Electronic Effects: Replacing the methoxy group with an electron-withdrawing chlorine atom (Analog 2) is predicted to significantly reduce cross-reactivity across the board. This suggests that electron-rich features are a key driver for the observed off-target interactions.

  • hERG Liability: The predicted hERG inhibition is relatively low for all compounds, which is a favorable safety characteristic. However, any level of inhibition warrants careful follow-up, typically with patch-clamp electrophysiology.[11]

Experimental Methodologies for Cross-Reactivity Profiling

To generate the type of data presented above, a tiered and systematic screening approach is employed. The workflow typically begins with single-point high-throughput screens, followed by more detailed dose-response studies for any significant "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic Follow-up A Compound Synthesis (Parent + Analogs) B Single-Point Screen (e.g., 10 µM concentration) A->B C Broad Target Panel (e.g., SafetyScreen44) [2] B->C D Data Analysis: Identify Hits (>50% Inhibition) C->D E Dose-Response Assays (IC50 / Ki Determination) D->E F Functional Assays (Agonist vs. Antagonist) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization to Mitigate Off-Target Activity G->H

Caption: A typical workflow for in vitro safety pharmacology screening.

Below are detailed, representative protocols for assessing activity at two of the key target classes from our predictive panel.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine a compound's affinity (Ki) for the human dopamine D2 receptor.[12][13]

Objective: To quantify the ability of a test compound to displace a known radioligand from the D2 receptor, thereby determining its binding affinity.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.[14]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (specific activity ~70-90 Ci/mmol).[13]

  • Non-specific binding control: 10 µM Haloperidol or (+)-Butaclamol.[12]

  • 96-well filter plates (GF/B or GF/C filter).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture D2-expressing HEK293 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold Membrane Preparation Buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., BCA assay). Dilute to a working concentration (typically 10-20 µ g/well ).[12]

  • Binding Assay Setup (96-well plate):

    • Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL radioligand, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM), 50 µL radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Protocol: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines a method to assess a compound's potential to block the hERG potassium ion channel using an automated, high-throughput patch-clamp system.[10][15][16]

Objective: To measure the inhibitory effect of a test compound on hERG channel current and determine its IC50 value.

Materials:

  • CHO or HEK293 cells stably expressing the human hERG (KCNH2) channel.[11]

  • Extracellular Solution (in mM): ~140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.

  • Intracellular Solution (in mM): ~120 KF, 20 KCl, 10 HEPES, 5 EGTA; pH 7.2.

  • Test compounds dissolved in DMSO and diluted in Extracellular Solution.

  • Automated patch-clamp system (e.g., QPatch, IonFlux).[10][16]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells at an appropriate density for the automated system.

  • System Priming: Prime the system's fluidics with the intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system automatically positions a cell onto a microfluidic aperture, forms a high-resistance (giga-ohm) seal, and then ruptures the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Baseline Current Recording:

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +20 mV) to open the channels, followed by a repolarizing step (e.g., to -50 mV) where the characteristic "tail current" is measured.[10]

    • Record stable baseline currents for a set period.

  • Compound Application:

    • Apply a vehicle control (Extracellular Solution with DMSO) to establish that the solvent has no effect.

    • Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow the current to reach a steady-state level of inhibition at each concentration.

  • Washout: Apply the vehicle solution again to determine if the inhibitory effect is reversible.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at baseline and in the presence of each compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This guide presents a predictive framework for evaluating the cross-reactivity of 5-(4-Methoxyphenyl)oxazol-2-amine and its analogs. The structure-activity relationships derived from this analysis suggest that the electronic properties and substitution pattern of the 5-phenyl ring are critical determinants of off-target interactions, particularly at aminergic receptors and enzymes. The electron-donating methoxy group appears to increase promiscuity, while an electron-withdrawing group mitigates it.

It is crucial to emphasize that this analysis is illustrative. The next logical step would be to synthesize these compounds and subject them to broad in vitro safety pharmacology profiling as described in the detailed protocols.[17] Any confirmed off-target activity would then guide further lead optimization efforts, with the goal of designing more selective and, ultimately, safer therapeutic candidates. By integrating comprehensive cross-reactivity profiling early in the drug discovery process, researchers can make more informed decisions, reduce attrition rates, and build a stronger foundation for clinical success.[18][19]

References

A complete list of references is provided below, including titles, sources, and verifiable URLs.

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  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Molecules. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-(4-Methoxyphenyl)oxazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Our guiding principle is one of informed caution. The structural motifs present in 5-(4-Methoxyphenyl)oxazol-2-amine, namely the oxazole ring and the aromatic amine, are associated with specific hazard profiles. Aromatic amines, as a class, can exhibit varying degrees of toxicity, including skin and eye irritation, and potential for allergic reactions.[1] Similarly, oxazole derivatives are known to cause skin and eye irritation.[2] Therefore, the recommendations outlined below are designed to provide a robust framework for minimizing exposure and ensuring safe handling.

Core Safety Directives: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with 5-(4-Methoxyphenyl)oxazol-2-amine in a laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3][4]Protects against accidental splashes of the compound or its solutions, which could cause serious eye irritation.[1][5]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile or neoprene, minimum 0.11 mm thickness).[3][6]Provides a critical barrier to prevent skin contact, which may lead to irritation or allergic reactions.[1]
Body Protection A flame-resistant lab coat, fully buttoned.[4]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator is required.[7][8]Aromatic amines can be harmful if inhaled.[5] A fume hood provides the primary engineering control to prevent respiratory exposure.

Operational Blueprint: From Receipt to Disposal

A systematic approach to the entire lifecycle of a chemical in the laboratory is paramount. This workflow minimizes the potential for exposure and environmental release.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container must be kept tightly closed when not in use.[1][2]

Handling and Experimental Procedures
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing : All weighing of the solid compound must be performed within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Dissolution and Transfer : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Use appropriate tools (e.g., spatulas, funnels) to transfer the compound and its solutions.

  • Reaction Setup : All reactions involving 5-(4-Methoxyphenyl)oxazol-2-amine should be conducted in a chemical fume hood.

Workflow for Handling 5-(4-Methoxyphenyl)oxazol-2-amine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve and Transfer handle_weigh->handle_dissolve handle_react Conduct Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Glassware and Surfaces handle_react->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: A stepwise workflow for the safe handling of 5-(4-Methoxyphenyl)oxazol-2-amine.

Emergency Protocols: Spill and Exposure Management

Spill Response:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment : If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[2]

  • Cleanup : Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting : Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Exposure Response:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Waste Disposal Plan

All waste containing 5-(4-Methoxyphenyl)oxazol-2-amine, including contaminated consumables (e.g., gloves, pipette tips, absorbent materials), must be treated as hazardous waste.[3]

  • Segregation : Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[3] Do not mix with other waste streams unless compatibility is known.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "5-(4-Methoxyphenyl)oxazol-2-amine".

  • Storage : Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal : Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[2] Never dispose of this chemical down the drain.[10][11]

By adhering to these guidelines, researchers can confidently and safely work with 5-(4-Methoxyphenyl)oxazol-2-amine, fostering a culture of safety and scientific excellence.

References

  • Benchchem. (n.d.). Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2009, July 22). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • NextSDS. (n.d.). 5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-amine.
  • Rensselaer Polytechnic Institute. (2015, July 22). Personal Protective Equipment Selection Guide.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling.
  • NextSDS. (n.d.). 5-(4-METHOXYPHENYL)OXAZOLE — Chemical Substance Information.
  • Fisher Scientific. (2009, July 22). SAFETY DATA SHEET.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • University of Pennsylvania. (2022, June 30). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

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